Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Description
BenchChem offers high-quality Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGBUXGQNHIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431487 | |
| Record name | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-28-9 | |
| Record name | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This spirocyclic compound is a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics.
Core Physical and Chemical Properties
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a solid at room temperature, with its key physical and chemical properties summarized in the table below.[1][2] It is important to note that while some properties have been experimentally determined, others are based on computational predictions.
| Property | Value | Source |
| CAS Number | 240401-28-9 | [1] |
| Molecular Formula | C₁₃H₂₃NO₃ | [1] |
| Molecular Weight | 241.33 g/mol | |
| Physical Form | Solid | [1][2] |
| Boiling Point (Predicted) | 350.7 ± 42.0 °C | [3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |
| Storage | Sealed in dry, room temperature | [1][2] |
| Purity | Commercially available at ≥98% | [1][2] |
| Monoisotopic Mass (Predicted) | 241.1678 Da | [4] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can be achieved via a two-step process, starting from the commercially available precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Step 1: Synthesis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
A detailed experimental protocol for the synthesis of the ketone precursor has been reported and is outlined below.[5]
Materials:
-
Tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zn/Cu couple
-
2,2,2-trichloroacetyl chloride
-
tert-Butyl methyl ether (t-BuOMe)
-
Dimethyl ether (DME)
-
Saturated solution of NH₄Cl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under vacuum, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (11.5 equiv).
-
Charge the flask with t-BuOMe and refill with a nitrogen balloon.
-
Stir the mixture at 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in DME dropwise.
-
Stir the mixture at room temperature overnight.
-
Cool the reaction mixture in an external ice bath and slowly add a saturated solution of NH₄Cl.
-
Stir the mixture at room temperature for 4 hours and filter to remove the solid.
-
Separate the phases and extract the aqueous phase with EtOAc.
-
Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography (EtOAc/Hexane: 0-40%) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Step 2: Reduction to Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Proposed Protocol)
The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis. A plausible experimental protocol is provided below.
Materials:
-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in a mixture of DCM and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) in portions.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel chromatography.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons around 1.4 ppm. The protons of the spirocyclic core would appear as a series of multiplets in the range of 1.5-4.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet around 3.8-4.2 ppm. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbonyl carbon of the Boc protecting group is expected around 155 ppm, and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the tert-butyl group will appear around 28 ppm. The carbons of the spirocyclic rings are expected in the range of 20-60 ppm, with the carbon attached to the hydroxyl group appearing further downfield, likely in the 60-70 ppm range.
Potential Applications in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold is of significant interest to the pharmaceutical industry. Derivatives of this core structure have been identified as potent and selective agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[9][10][11] Additionally, related spirocyclic structures have been utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[12][13]
GPR119 Signaling Pathway
Activation of GPR119 in pancreatic β-cells and intestinal enteroendocrine L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it a key pathway for glucose homeostasis.[9][10]
Caption: GPR119 signaling cascade upon agonist binding.
Synthetic Workflow Diagram
The logical progression from a known precursor to the target molecule is a fundamental concept in synthetic chemistry.
Caption: Synthetic pathway to the target compound.
Conclusion
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a synthetically accessible and promising scaffold for the development of new chemical entities. Its structural relationship to known GPR119 agonists and its potential as a PROTAC linker intermediate make it a compound of high interest for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into its biological activity and the development of more efficient synthetic routes are warranted.
References
- 1. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 2. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (C13H23NO3) [pubchemlite.lcsb.uni.lu]
- 5. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a versatile chemical intermediate with significant applications in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound containing a hydroxyl group and a Boc-protected amine. Its rigid structure and functional groups make it a valuable building block in organic synthesis.[1] Key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₃NO₃ | [1][2][3][4] |
| Molecular Weight | 241.33 g/mol | [1][3][5][6] |
| CAS Number | 240401-28-9 | [2][3][4][5] |
| Physical Form | Solid | [2][4] |
| Purity | ≥98% | [2][3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [5][7] |
| Boiling Point (Predicted) | 350.7 ± 42.0 °C | [5][7] |
| Storage Conditions | Sealed in dry, room temperature | [2][4] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can be achieved via a two-step process. The first step involves the synthesis of its ketone precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by a selective reduction of the ketone to the desired hydroxyl group.
Logical Workflow for Synthesis
References
- 1. CAS 240401-28-9: tert-butyl 2-hydroxy-7-azaspiro[3.5]nonan… [cymitquimica.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
A Technical Guide to Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional framework for the development of novel therapeutics. This technical guide focuses on a key derivative, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a versatile building block for constructing compounds with significant biological activity. This document provides a comprehensive overview of its structure, synthesis, and characterization, with a particular emphasis on its application in the development of G protein-coupled receptor 119 (GPR119) agonists. Detailed experimental protocols and quantitative data are presented to facilitate its use in drug discovery and development programs.
Introduction
The quest for novel molecular scaffolds that provide access to unexplored chemical space is a central theme in drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention due to their inherent three-dimensionality and conformational rigidity. The 7-azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring via a spiro-nitrogen, offers a unique spatial arrangement of substituents, enabling the design of potent and selective modulators of various biological targets.
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, with its protected nitrogen and a hydroxyl group for further functionalization, is a valuable intermediate in the synthesis of diverse compound libraries. Its structure is particularly amenable to the development of agonists for GPR119, a promising target for the treatment of type 2 diabetes and other metabolic disorders.
Molecular Structure and Properties
The structure of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is characterized by a spirocyclic system with a Boc-protected nitrogen atom at position 7 and a hydroxyl group at position 2 of the cyclobutane ring.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 240401-28-9 | [1][2][3] |
| Molecular Formula | C₁₃H₂₃NO₃ | [1][2] |
| Molecular Weight | 241.33 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | >97% (GC) | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis and Characterization
The synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is typically achieved in a two-step process starting from commercially available reagents. The first step involves the formation of the ketone precursor, followed by its reduction to the desired alcohol.
Synthesis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
A common route to the ketone precursor involves a [2+2] cycloaddition reaction.
Experimental Protocol:
To a flame-dried round-bottom flask containing a zinc-copper couple (11.5 equivalents) under a nitrogen atmosphere, tert-butyl methyl ether is added. To this suspension, tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equivalent) is added. The mixture is stirred at 15°C, and a solution of 2,2,2-trichloroacetyl chloride in anhydrous diethyl ether is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature overnight.[4]
The reaction is then quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride at 0°C. The mixture is stirred at room temperature for 4 hours to ensure complete quenching. The resulting solid is removed by filtration, and the aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0-40% ethyl acetate in hexanes) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[4]
Reduction to Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
The ketone precursor is then reduced to the target alcohol using a mild reducing agent such as sodium borohydride.
Experimental Protocol:
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature. Sodium borohydride (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl) until the effervescence ceases. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by flash column chromatography on silica gel affords the pure tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Characterization Data
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals for the tert-butyl group (singlet, ~1.4 ppm), piperidine and cyclobutane protons (multiplets), and a proton adjacent to the hydroxyl group (multiplet). |
| ¹³C NMR | Expected signals for the tert-butyl group carbons, the carbonyl of the Boc group, and the spiro carbon, as well as the carbons of the piperidine and cyclobutane rings, including the carbon bearing the hydroxyl group. |
| IR (Infrared Spectroscopy) | Expected characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and the C=O stretching of the carbamate (~1680-1700 cm⁻¹). |
| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight of the compound. |
Application in Drug Discovery: GPR119 Agonism
The 7-azaspiro[3.5]nonane scaffold is a key component in the design of potent and selective agonists for GPR119. GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive therapeutic target for type 2 diabetes.
GPR119 Signaling Pathway
The binding of an agonist to GPR119 initiates a signaling cascade that ultimately leads to the desired physiological responses.
Caption: GPR119 Signaling Pathway
Experimental Workflow for GPR119 Agonist Evaluation
A typical workflow for evaluating the activity of a novel compound based on the tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate scaffold as a GPR119 agonist involves several key in vitro assays.
Caption: Experimental Workflow for GPR119 Agonist Evaluation
Key Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a method for quantifying the potency of a test compound as a GPR119 agonist by measuring the accumulation of intracellular cAMP in a cell line stably expressing the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Test compound (dissolved in DMSO)
-
Reference GPR119 agonist (e.g., AR231453)
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
-
96- or 384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into the microplates at a predetermined density and culture overnight to allow for cell attachment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
PDE Inhibition: Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Compound Stimulation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer. Add the compound solutions to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (DMSO) for baseline measurement.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).
Conclusion
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a valuable and versatile building block in drug discovery. Its unique spirocyclic structure provides a rigid scaffold for the synthesis of novel compounds with promising therapeutic potential, particularly as GPR119 agonists for the treatment of metabolic diseases. The synthetic routes and experimental protocols detailed in this guide provide a framework for researchers to utilize this important intermediate in their drug development programs. Further exploration of derivatives based on this scaffold is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 240401-28-9 | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | Alcohols | Ambeed.com [ambeed.com]
- 4. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
Technical Guide on the Safety of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Document ID: TG-THASNC-20251227 Version: 1.0 Prepared for: Advanced Research & Development Division
This document provides a comprehensive overview of the safety data for tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in medicinal chemistry and drug discovery. The information is compiled from available Safety Data Sheets (SDS) and is intended to guide safe handling, storage, and emergency procedures.
Chemical Identification and Physical Properties
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a piperidine ring and a cyclobutane ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure imparts a unique three-dimensional architecture, making it a valuable scaffold in the design of novel therapeutics.
| Identifier | Value |
| IUPAC Name | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
| Synonyms | 7-Boc-2-hydroxy-7-azaspiro[3.5]nonane, 2-Hydroxy-7-aza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester |
| CAS Number | 240401-28-9 |
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | Room temperature, sealed in a dry environment |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and environmental effects.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects |
GHS Pictogram:
Signal Word: Warning
Precautionary Statements and Personal Protection
Adherence to the following precautionary measures is crucial for minimizing risks associated with handling this compound.
| Precautionary Category | GHS Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols: A General Framework for Safety Assessment
While specific experimental safety protocols for tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate are not publicly available, a general workflow for assessing the safety of a new chemical entity in a drug development context is presented below. This workflow is a standardized approach to ensure regulatory compliance and worker safety.
Caption: A generalized workflow for the safety assessment of a new chemical entity.
First-Aid and Emergency Response Logical Flow
In the event of an exposure, a systematic approach to first aid is critical. The following diagram illustrates the logical steps to be taken based on the type of exposure.
Caption: Logical flow for first-aid measures following an exposure event.
Toxicological and Ecological Information
Detailed toxicological and ecological studies for tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate are limited in publicly available literature. The available SDS indicates that there is "no data available" for specific endpoints such as acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, and reproductive toxicity.[1]
| Endpoint | Result |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
| Ecotoxicity | Harmful to aquatic life with long lasting effects |
| Persistence and Degradability | No data available[1] |
| Bioaccumulative Potential | No data available[1] |
| Mobility in Soil | No data available[1] |
Given the lack of comprehensive data, this compound should be handled with the utmost care, assuming it may have uncharacterized hazardous properties.
Accidental Release and Disposal Measures
In the case of a spill, personnel should wear appropriate personal protective equipment, including respirators, to avoid dust formation and inhalation.[1] The spilled material should be collected and placed in a suitable container for disposal.[1] It is imperative to prevent the material from entering drains or waterways due to its potential harm to aquatic life.[1]
Disposal of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate should be conducted by a licensed chemical disposal company to ensure compliance with all federal, state, and local environmental regulations.
Disclaimer: This technical guide is intended for informational purposes only and is based on data available at the time of publication. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. All laboratory personnel must be trained in proper chemical handling procedures and have access to the official SDS for this compound before use.
References
Determining the Solubility Profile of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a key physicochemical property influencing its behavior in biological systems and formulation development. Due to the current lack of publicly available, quantitative solubility data for this specific compound, this document outlines standardized experimental protocols and data presentation formats to enable researchers to generate, record, and compare results systematically.
While direct solubility values for the target compound are not readily found in the literature, a related compound, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is reported to be slightly soluble in chloroform and methanol.[1] This suggests that Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate may exhibit some solubility in polar organic solvents. However, empirical determination is essential for accurate characterization.
Data Presentation
For consistent and comparable data reporting, all experimentally determined solubility values should be recorded in a structured format. The following table provides a template for summarizing these findings.
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |
| Purified Water (pH 7.4) | 25 | Shake-Flask | |||
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Shake-Flask | |||
| 0.1 N HCl | 25 | Shake-Flask | |||
| 5% Dextrose in Water (D5W) | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | |||
| Acetonitrile (ACN) | 25 | Shake-Flask | |||
| Chloroform | 25 | Shake-Flask | |||
| User-defined solvent |
Experimental Protocols
The following are detailed methodologies for determining the thermodynamic solubility of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[2][3][4]
Materials:
-
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (solid form)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate to a glass vial. The presence of undissolved material at the end of the experiment is crucial to confirm that equilibrium has been reached.[4]
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant using a syringe filter to remove any remaining undissolved solid particles. This step is critical for accurate measurement.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[2]
-
Construct a calibration curve from the standard solutions to quantify the concentration in the sample.
-
High-Throughput Solubility Screening
For more rapid, albeit potentially less precise, solubility assessment, a 96-well plate-based method can be employed.[3]
Materials:
-
96-well filter plates (e.g., MultiScreen Solubility Filter Plate)[3]
-
96-well collection plates
-
Multi-channel pipette
-
Plate shaker
-
Plate reader (UV-Vis) or LC-MS system
-
Concentrated stock solution of the compound (e.g., 10 mM in DMSO)
Procedure:
-
Sample Preparation:
-
Incubation:
-
Seal the plate and place it on a plate shaker for a set period (e.g., 1.5 to 2 hours) at room temperature to allow for dissolution.[3]
-
-
Filtration:
-
Place the filter plate on top of a collection plate.
-
Use a vacuum manifold to filter the solutions into the collection plate.
-
-
Analysis:
-
Analyze the filtrate in the collection plate using a plate reader for UV-Vis absorbance or by LC-MS to determine the concentration of the dissolved compound.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Shake-Flask Solubility Determination Workflow.
References
In-Depth Technical Guide: Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics for targeted protein degradation.
Chemical Structure and Identification
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a heterocyclic compound featuring a spirocyclic azanonane core. The structure incorporates a piperidine ring fused to a cyclobutane ring through a shared carbon atom. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the cyclobutane ring is substituted with a hydroxyl group. This unique three-dimensional structure imparts rigidity, a desirable characteristic for scaffolds in drug design.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
| CAS Number | 240401-28-9 |
| Molecular Formula | C₁₃H₂₃NO₃[2] |
| Molecular Weight | 241.33 g/mol [1] |
| InChI Key | QTKGBUXGQNHIIM-UHFFFAOYSA-N[2] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C--INVALID-LINK--C2 |
Physicochemical Properties
This compound is typically supplied as a white solid and should be stored in a dry environment at room temperature.[1][2] While comprehensive experimental data is not widely published, some key physical properties are listed by commercial suppliers.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage | Sealed in dry, room temperature | [2] |
| Predicted Boiling Point | 350.7 ± 42.0 °C | ChemAxon |
| Predicted Density | 1.12 ± 0.1 g/cm³ | ChemAxon |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can be achieved through a two-step process starting from commercially available precursors. The key steps involve the formation of the corresponding ketone followed by its reduction to the desired alcohol.
Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Precursor)
A detailed experimental protocol for the synthesis of the ketone precursor has been reported.[3]
Reaction Scheme:
Experimental Protocol:
-
To a flame-dried round-bottom flask under vacuum, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a Zinc-Copper couple (11.5 eq).
-
Charge the flask with tert-Butyl methyl ether (t-BuOMe) and place it under a nitrogen atmosphere.
-
While stirring the mixture at 15 °C, add a solution of 2,2,2-trichloroacetyl chloride in dimethyl ether (DME) dropwise.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Cool the reaction mixture in an ice-bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Stir the mixture at room temperature for 4 hours and then filter to remove the solid.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (EtOAc).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by flash chromatography (e.g., using a gradient of 0-40% EtOAc in Hexane) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[3]
Reduction to tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
The reduction of the ketone precursor to the target alcohol is a standard transformation in organic synthesis, commonly achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
General Reaction Scheme:
General Experimental Protocol (based on standard procedures for ketone reduction):
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Spectroscopic Data (Reference Data for Related Compounds)
Applications in Drug Discovery and Development
Role as a PROTAC® Linker
The rigid spirocyclic scaffold of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate makes it an attractive component for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
The azaspiro[3.5]nonane moiety can serve as a rigid linker connecting the target protein binder and the E3 ligase ligand. The hydroxyl group provides a convenient handle for further chemical modification and attachment of other components of the PROTAC molecule. Patent literature indicates the use of azaspiro[3.5]nonane derivatives in the development of novel PROTACs for various therapeutic targets.[5]
Targeted Protein Degradation Signaling Pathway
The general mechanism of action for a PROTAC incorporating this linker involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Workflow of PROTAC Action:
Conclusion
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a valuable chemical entity for researchers and drug development professionals. Its rigid spirocyclic structure and functional handles make it an ideal building block for creating sophisticated molecules, particularly in the rapidly advancing field of targeted protein degradation. The synthetic routes are accessible, and its incorporation into PROTAC linkers holds significant promise for the development of next-generation therapeutics. Further research into its specific applications and the biological activity of its derivatives is warranted.
References
- 1. CAS 240401-28-9: tert-butyl 2-hydroxy-7-azaspiro[3.5]nonan… [cymitquimica.com]
- 2. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 3. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. US20230219966A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]
The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery
Introduction
The relentless pursuit of novel chemical scaffolds that provide distinct three-dimensional diversity and advantageous physicochemical properties is a cornerstone of modern drug discovery. Within this landscape, 7-azaspiro[3.5]nonane derivatives have emerged as a scaffold of significant interest, demonstrating potential for creating potent and selective modulators for challenging biological targets.[1] This technical guide offers a comprehensive overview of the discovery, synthesis, and biological assessment of this promising scaffold. The focus will be on its application in developing agonists for G protein-coupled receptor 119 (GPR119), a key target in metabolic diseases.[2][3]
The 7-azaspiro[3.5]nonane core, which consists of a piperidine ring fused to a cyclobutane ring via a shared nitrogen atom, presents a unique spatial arrangement for substituents. This distinct architecture facilitates the exploration of new chemical space, leading to compounds with potentially enhanced potency, selectivity, and pharmacokinetic profiles.[1][2]
Synthetic Strategies and Experimental Protocols
The construction of the 7-azaspiro[3.5]nonane core can be achieved through various synthetic routes, often involving multi-step sequences. Both solid-phase and solution-phase syntheses have been reported.[2][4]
Protocol 1: General Solution-Phase Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists
This protocol outlines a representative multi-step solution-phase synthesis adapted from the literature.[2]
Materials:
-
Appropriate starting materials (e.g., substituted piperidines and cyclobutane precursors)
-
Coupling reagents (e.g., HATU)
-
Bases (e.g., DIEA, Piperidine)
-
Solvents (e.g., DMF, DCM, THF, Ethyl acetate, MeOH)
-
Catalysts for specific reactions (e.g., Palladium catalysts for cross-coupling)
-
Silica gel for column chromatography
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Coupling Reaction: An appropriately substituted piperidine precursor is coupled with a carboxylic acid derivative (e.g., 3-(methoxycarbonyl)cyclobutanecarboxylic acid). The acid (3.0 eq) is pre-activated with a coupling reagent like HATU (2.9 eq) and a base such as DIEA (6.0 eq) in an anhydrous solvent like DMF for 10 minutes. This activated mixture is then added to the piperidine precursor and agitated for several hours at room temperature.[4]
-
Reaction Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired intermediate.[2]
-
Cyclization (Dieckmann Condensation): The intermediate is subjected to a Dieckmann condensation to form the spirocyclic ketone. This is typically achieved by treating the substrate with a strong base, such as potassium tert-butoxide (5.0 eq), in an anhydrous solvent like THF and heating (e.g., 60°C) for several hours.[4]
-
Decarboxylation: The resulting β-keto ester is then decarboxylated. This can be achieved by heating the compound in a mixture of DMSO and water (e.g., at 120°C for 4 hours).[4]
-
Further Functionalization: The 7-azaspiro[3.5]nonan-1-one core can be further functionalized through various reactions, such as reductive amination or cross-coupling reactions, to install the desired R² and R³ groups as described in the optimization of GPR119 agonists.[3]
Caption: Generalized workflow for the solution-phase synthesis of 7-azaspiro[3.5]nonane derivatives.
Biological Activity and Applications
Derivatives of 7-azaspiro[3.5]nonane have been primarily investigated as potent agonists of G protein-coupled receptor 119 (GPR119).[5] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a promising target for the treatment of type 2 diabetes.[2]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that increases intracellular cyclic AMP (cAMP). This, in turn, stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2][5] This dual mechanism of action is highly desirable for a type 2 diabetes therapeutic.[2]
References
The Ascendancy of Spirocycles in Modern Medicinal Chemistry: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The paradigm of drug discovery is continually shifting towards molecules with greater three-dimensionality (3D), a move away from the traditionally favored flat, aromatic structures. This evolution is driven by the need for compounds with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles. At the forefront of this structural revolution are spirocycles – unique bicyclic systems where two rings are connected by a single, shared carbon atom. This technical guide provides an in-depth exploration of the pivotal role of spirocycles in medicinal chemistry. It delves into their intrinsic advantages, supported by quantitative data from successful case studies, and offers detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes key biological pathways and experimental workflows to provide a comprehensive understanding of the strategic implementation of spirocyclic scaffolds in the pursuit of novel therapeutics.
The Core Advantages of Spirocyclic Scaffolds
Spirocycles offer a compelling set of advantages for medicinal chemists, primarily stemming from their inherent and rigid three-dimensional architecture.[1] This unique structural feature directly translates into several beneficial properties that can overcome common challenges in drug development.
-
Enhanced Three-Dimensionality and Increased sp³ Character: The defining feature of a spirocycle is its spiro-carbon, a quaternary center that forces the connected rings into orthogonal planes. This arrangement imparts a high degree of 3D complexity, allowing for more precise and multi-directional interactions with the intricate binding pockets of biological targets.[2] An increased fraction of sp³-hybridized carbons (Fsp³) is a well-established characteristic of successful clinical candidates, and spirocycles are an effective way to elevate this parameter.[3]
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can significantly modulate a molecule's physicochemical profile. Compared to their planar or more flexible counterparts, spirocyclic compounds often exhibit:
-
Increased Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to improved aqueous solubility.
-
Modulated Lipophilicity (logP/logD): Spirocycles can offer a means to fine-tune lipophilicity, moving away from the "flatland" of aromatic rings that often contribute to high logP values and associated off-target effects and metabolic liabilities.
-
Enhanced Metabolic Stability: The rigid framework of a spirocycle can shield metabolically susceptible sites from enzymatic degradation, thereby improving a compound's half-life.
-
-
Improved Potency and Selectivity: The conformational rigidity of spirocycles reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity and, consequently, potency.[4] Furthermore, the well-defined orientation of substituents on a spirocyclic scaffold allows for precise vectoral projection into specific sub-pockets of a binding site, enhancing selectivity for the intended target over off-targets.
-
Novel Chemical Space and Intellectual Property: The vast and relatively underexplored chemical space occupied by spirocyclic compounds provides fertile ground for the discovery of novel pharmacophores. This novelty is also advantageous from an intellectual property perspective, offering opportunities to secure patents on new chemical entities.
Quantitative Impact of Spirocyclization: Case Studies
The theoretical advantages of incorporating spirocycles are borne out by empirical data. The following case studies provide a quantitative comparison of spirocyclic compounds with their non-spirocyclic analogues, demonstrating the tangible benefits of this structural motif.
PARP Inhibitors: The Olaparib Analogue
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anti-cancer agents. Olaparib, a successful PARP inhibitor, features a piperazine ring. Replacement of this piperazine with a diazaspiro[3.3]heptane core resulted in a compound with a distinct pharmacological profile.[5]
| Compound | PARP-1 IC₅₀ (nM) | Cytotoxicity (EC₅₀ in UWB1.289 cells, μM) | DNA Damage Induction |
| Olaparib | ~1-5 | 0.2 | Induces DNA damage |
| Spirocyclic Analogue (10e) | 12.6 ± 1.1 | ~1.4 | Does not induce DNA damage at similar concentrations |
Table 1: Comparison of Olaparib and its spirocyclic analogue. The spirocyclic compound, while slightly less potent in terms of PARP-1 inhibition, demonstrates significantly reduced cytotoxicity and a lack of DNA damage induction at comparable concentrations, suggesting a more favorable safety profile.[5]
HDAC Inhibitors: Spiroindoline-Capped Analogues
Histone deacetylase (HDAC) inhibitors are another important class of anti-cancer drugs. The introduction of spirocyclic caps has been explored to enhance isoform selectivity, particularly for HDAC6.
| Compound | HDAC6 IC₅₀ (nM) |
| Spiroindoline Analogue (6h) | 63 |
| Spiroindoline Analogue (6b) | 133 |
| Spiroindoline Analogue (6j) | 115 |
Table 2: HDAC6 inhibitory activity of selected spiroindoline-based inhibitors. These compounds demonstrate potent and selective inhibition of HDAC6.[6] While a direct non-spirocyclic parent compound is not available for comparison in this specific series, the data highlights the successful application of spirocycles in achieving potent HDAC inhibition.
Menin-MLL Inhibitors: The Case of Revumenib
Revumenib is a potent and selective inhibitor of the Menin-MLL interaction, a key driver in certain types of acute leukemia. Its structure features a 2,7-diazaspiro[3.5]nonane core.
| Property | Value |
| Molecular Weight | 630.82 g/mol |
| XLogP3 | 4.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area | 116 Ų |
| Binding Ki (Menin-MLL) | 0.149 nM |
| Cell-based IC₅₀ | 10-20 nM |
Table 3: Physicochemical and biological activity data for Revumenib. As a successful clinical candidate, Revumenib exemplifies the desirable properties that can be achieved with a spirocyclic core.[3][7][8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key spirocyclic building block and for the biological evaluation of compounds targeting the aforementioned pathways.
Synthesis of a Spirocyclic Building Block: 2-Oxa-6-azaspiro[3.3]heptane
The 2-oxa-6-azaspiro[3.3]heptane motif is a valuable building block in medicinal chemistry. The following is a representative synthetic protocol.
Materials:
-
N-Boc-3-bromo-3-(bromomethyl)azetidine
-
3-(Hydroxymethyl)oxetan-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate:
-
To a solution of 3-(hydroxymethyl)oxetan-3-ol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of N-Boc-3-bromo-3-(bromomethyl)azetidine in anhydrous DMF dropwise.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate.
-
-
Step 2: Deprotection to 2-Oxa-6-azaspiro[3.3]heptane:
-
Dissolve tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate in DCM.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-oxa-6-azaspiro[3.3]heptane.
-
Biological Assays
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1, which is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds dissolved in DMSO
Procedure:
-
Add 50 µL of assay buffer containing activated DNA and histones to each well of the histone-coated plate.
-
Add 2 µL of test compound dilutions or vehicle (DMSO) to the respective wells.
-
Add 25 µL of recombinant PARP-1 enzyme to all wells except the blank.
-
Initiate the reaction by adding 25 µL of biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Principle: This assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer enzyme (e.g., trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trichostatin A (TSA) as a positive control
-
Test compounds dissolved in DMSO
Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well black plate.
-
Add 2 µL of test compound dilutions or vehicle (DMSO) to the respective wells.
-
Add 20 µL of diluted HDAC enzyme to all wells except the blank.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction and develop the signal by adding 10 µL of developer enzyme solution containing TSA.
-
Incubate at 37 °C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Principle: This assay measures the interaction between His-tagged Menin and biotinylated MLL peptide. Binding brings a Europium-labeled anti-His antibody (donor) and a streptavidin-labeled fluorophore (acceptor) into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant His-tagged Menin
-
Biotinylated MLL peptide
-
Anti-His-Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Test compounds dissolved in DMSO
Procedure:
-
In a 384-well low-volume black plate, add 2 µL of test compound dilutions or vehicle (DMSO).
-
Add 4 µL of a solution containing His-Menin and biotin-MLL peptide in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a solution containing anti-His-Europium and Streptavidin-XL665 in assay buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor emission and determine the percent inhibition and IC₅₀ values.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the development of spirocyclic drugs.
Signaling Pathways
Caption: PARP Inhibition Pathway in BRCA-deficient cells.
Caption: HDAC Inhibition leading to tumor suppression.
Caption: Menin-MLL interaction inhibition in acute leukemia.
Experimental Workflows
Caption: General drug discovery and development workflow.
Caption: Hit-to-Lead optimization incorporating spirocycles.
Conclusion
Spirocyclic scaffolds have firmly established their value in modern medicinal chemistry, transitioning from a niche structural class to a mainstream strategy for overcoming the limitations of traditional drug discovery paradigms. Their inherent three-dimensionality, coupled with the ability to confer favorable physicochemical and pharmacokinetic properties, makes them a powerful tool in the medicinal chemist's arsenal. The quantitative data from successful case studies underscore the tangible benefits of spirocyclization in enhancing potency, selectivity, and safety profiles. As synthetic methodologies for accessing diverse spirocyclic building blocks continue to advance, their integration into drug discovery programs is set to expand, paving the way for the development of the next generation of innovative and effective medicines. This guide has provided a comprehensive overview of the core principles, practical applications, and experimental considerations for leveraging the unique advantages of spirocycles in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiologically Based Pharmacokinetic Modeling for Olaparib Dosing Recommendations: Bridging Formulations, Drug Interactions, and Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revumenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Ultra-Fast Validated Green UPLC-MS/MS Approach for Assessing Revumenib in Human Liver Microsomes: In Vitro Absorption, Distribution, Metabolism, and Excretion and Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3] Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4]
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[5] The linker's length, chemical composition, and attachment points dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[3] An improperly designed linker can lead to steric hindrance, unproductive ternary complex formation, or off-target effects, thereby compromising the PROTAC's activity.[4] This guide provides a comprehensive technical overview of PROTAC linkers, including their classification, design principles, and the experimental methods used for their evaluation.
Core Principles of PROTAC Linker Design
The rational design of a PROTAC linker is a multifactorial process aimed at optimizing the formation of a productive ternary complex and achieving desirable physicochemical properties. The key parameters to consider include linker length, composition, and the points of attachment to the two ligands.
Linker Length: The length of the linker is a crucial parameter that must be empirically optimized for each POI and E3 ligase pair.[6] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in an overly flexible molecule, leading to an entropic penalty upon binding and potentially unproductive ternary complex conformations.[7]
Linker Composition: The chemical makeup of the linker significantly influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. The most common linker motifs are polyethylene glycol (PEG) chains and alkyl chains.[8][9] PEG linkers are hydrophilic and can improve the solubility of the PROTAC molecule, while alkyl chains are more hydrophobic and can enhance cell membrane permeability.[9] More rigid linkers incorporating cyclic structures like piperazine or piperidine are also employed to restrict conformational flexibility and potentially improve binding affinity and selectivity.[10]
Attachment Points (Exit Vectors): The points at which the linker is connected to the POI and E3 ligase ligands are also critical. The linker should be attached at a solvent-exposed region of each ligand to minimize disruption of the key binding interactions with their respective protein targets.[3] Altering the attachment point can dramatically affect the geometry of the ternary complex and, consequently, the degradation efficiency.
Data Presentation: Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation of several key protein targets.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | 12 | 25 | >95 |
| PEG | 15 | 8.3 | >90 | ||
| PEG | 18 | 62 | >90 | ||
| BTK | CRBN | PEG | 3 PEG units | 1-40 | >90 |
| PEG | 4 PEG units | <1 | >95 | ||
| PEG | 5 PEG units | 51 | >90 | ||
| ERα | VHL | Alkyl | 12 | ~100 | ~70 |
| Alkyl | 16 | <50 | >80 | ||
| Alkyl | 20 | ~150 | ~60 | ||
| TBK1 | VHL | Alkyl/Ether | <12 | Inactive | - |
| Alkyl/Ether | 21 | 3 | 96 | ||
| Alkyl/Ether | 29 | 292 | 76 |
Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. This table showcases the critical role of linker length in achieving potent protein degradation for various targets. Optimal degradation is often observed within a narrow range of linker lengths.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | Alkyl Chain (C8) | 8.3 | >90 |
| PEG (3 units) | <1 | >95 | ||
| BTK | CRBN | Flexible (Alkyl/Ether) | 1-40 | >90 |
| Rigid (Piperazine-based) | <1 | >95 | ||
| CRBN (self-degradation) | VHL | Alkyl (9 atoms) | Concentration-dependent | - |
| PEG (3 units) | Weak degradation | - |
Table 2: Impact of Linker Composition on PROTAC Degradation Efficacy. This table highlights how the chemical nature of the linker, independent of its length, can significantly influence degradation potency.
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC discovery and optimization.
Caption: Logical relationships in PROTAC linker design.
Experimental Protocols
Synthesis of a PROTAC with a PEG Linker (Amide Coupling)
This protocol describes a general method for synthesizing a PROTAC using a bifunctional PEG linker via amide bond formation.
Materials:
-
POI ligand with a primary or secondary amine
-
E3 ligase ligand with a carboxylic acid (or vice versa)
-
Bifunctional PEG linker with a carboxylic acid and a protected amine (e.g., Boc-NH-PEGn-COOH)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
TFA for Boc deprotection
-
Solvents for extraction and chromatography
Procedure:
-
Coupling of the first ligand:
-
Dissolve the ligand with the carboxylic acid (1.0 eq), the bifunctional PEG linker (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Deprotection of the linker:
-
Dissolve the purified product from step 1 in a solution of TFA in DCM (e.g., 20-50%).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Coupling of the second ligand:
-
Dissolve the deprotected intermediate from step 2 (1.0 eq), the second ligand with a carboxylic acid (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound(s)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
-
Cell lysis and protein quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and protein transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and data analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol describes how to detect the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cells treated with the PROTAC or DMSO
-
Non-denaturing lysis buffer with protease inhibitors
-
Primary antibody against the POI or the E3 ligase
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell lysis:
-
Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against either the POI or the E3 ligase overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western blot analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting as described above, probing for the POI, the E3 ligase, and other components of the E3 ligase complex to confirm their presence in the immunoprecipitated complex. The detection of both the POI and the E3 ligase in the pulldown provides evidence for the formation of the ternary complex.
-
Biophysical Analysis of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for characterizing the kinetics and affinity of ternary complex formation using SPR.
Materials:
-
SPR instrument and sensor chips
-
Purified POI, E3 ligase, and PROTAC
-
Running buffer
-
Immobilization reagents
Procedure:
-
Immobilization:
-
Immobilize the E3 ligase onto the surface of a sensor chip.
-
-
Binary interaction analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon and koff) and affinity (KD).
-
Separately, inject the POI over the E3 ligase surface to assess any direct interaction.
-
-
Ternary complex analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD (PROTAC-E3 ligase) to the ternary KD. An α value greater than 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
This protocol outlines the use of ITC to determine the thermodynamic parameters of ternary complex formation.
Materials:
-
ITC instrument
-
Purified POI, E3 ligase, and PROTAC
-
Dialysis buffer
Procedure:
-
Sample preparation:
-
Dialyze the POI, E3 ligase, and PROTAC into the same buffer to minimize heat of dilution effects.
-
Degas all solutions before use.
-
-
Binary titrations:
-
Perform separate ITC experiments to determine the binding thermodynamics of the PROTAC to the POI and the PROTAC to the E3 ligase.
-
-
Ternary titration:
-
To measure ternary complex formation, place the E3 ligase in the sample cell and the POI pre-mixed with a saturating concentration of the PROTAC in the syringe.
-
Perform the titration by injecting the POI-PROTAC solution into the E3 ligase solution.
-
-
Data analysis:
-
Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
-
Compare the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the POI to assess cooperativity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. lifesensors.com [lifesensors.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry. The 7-azaspiro[3.5]nonane scaffold is of significant interest due to its inherent three-dimensional structure, which allows for the exploration of novel chemical space in drug discovery programs. This application note details a reliable two-step synthetic route, starting from commercially available reagents, and provides detailed experimental protocols for researchers.
Synthetic Pathway Overview
The synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is achieved through a two-step process. The first step involves the formation of the key intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, from tert-butyl 4-methylenepiperidine-1-carboxylate. The subsequent step is the reduction of the ketone functionality to the desired secondary alcohol using a mild reducing agent.
Caption: Two-step synthesis of the target compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | tert-butyl 4-methylenepiperidine-1-carboxylate | Zn/Cu couple, 2,2,2-trichloroacetyl chloride | ~15%[1] | >95% (after chromatography)[1] |
| 2 | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | Sodium borohydride (NaBH₄) | 85-95% (estimated) | >98% (after chromatography) |
Experimental Protocols
Step 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol outlines the cycloaddition reaction to form the spirocyclic ketone intermediate.[1]
Materials:
-
tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zinc-copper couple (Zn/Cu)
-
2,2,2-trichloroacetyl chloride
-
tert-Butyl methyl ether (t-BuOMe)
-
1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (11.5 eq).
-
Add anhydrous t-BuOMe and stir the suspension at 15 °C.
-
Slowly add a solution of 2,2,2-trichloroacetyl chloride in DME dropwise to the stirring suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Stir the mixture at room temperature for 4 hours.
-
Filter the mixture to remove solid residues.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Caption: Workflow for the synthesis of the ketone intermediate.
Step 2: Reduction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol describes the reduction of the spirocyclic ketone to the corresponding alcohol.
Materials:
-
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1N HCl
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution or 1N HCl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water and dichloromethane to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Caption: Workflow for the reduction of the ketone.
References
Synthesis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: An Experimental Protocol
For Immediate Release
This application note provides a detailed experimental protocol for the synthesis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block for researchers, scientists, and drug development professionals. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its conformational rigidity and three-dimensional structure. The following protocol outlines a two-step synthesis route, commencing with the formation of a ketone intermediate, followed by its reduction to the desired secondary alcohol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Tert-butyl 4-methylenepiperidine-1-carboxylate, 2,2,2-trichloroacetyl chloride, Zn/Cu couple | Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 239.32 | ~15%[1] | >95% (after purification) |
| 2 | Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, Sodium borohydride | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 241.34 | Not specified (typically high) | >98% (commercially available purity) |
Experimental Protocols
Step 1: Synthesis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol is adapted from a known procedure for the synthesis of the ketone intermediate.[1]
Materials:
-
Tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zinc-copper couple (Zn/Cu)
-
2,2,2-trichloroacetyl chloride
-
Tert-butyl methyl ether (t-BuOMe)
-
1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
CombiFlash or silica gel column for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (11.5 eq).
-
Add t-BuOMe to the flask.
-
Cool the mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in DME dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of NH₄Cl.
-
Stir the mixture at room temperature for 4 hours.
-
Filter the mixture to remove solid residues.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., CombiFlash) using a gradient of ethyl acetate in hexane to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[1]
Step 2: Synthesis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
This is a general protocol for the reduction of the ketone intermediate to the target alcohol.
Materials:
-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane (or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
-
If necessary, purify the product by silica gel column chromatography.
Experimental Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Synthetic workflow for Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
References
Application Notes and Protocols for the Synthesis of Azaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various reaction conditions for the synthesis of azaspiro compounds, a class of molecules with significant potential in drug discovery due to their unique three-dimensional structures and diverse biological activities. This document outlines key synthetic strategies, providing detailed experimental protocols, comparative data, and visualizations of experimental workflows and relevant biological signaling pathways.
I. Synthetic Strategies for Azaspiro Compound Construction
Several powerful synthetic methodologies have been developed for the construction of the azaspirocyclic core. This section details four prominent methods: Domino Radical Bicyclization, Palladium-Catalyzed Domino Synthesis, 1,3-Dipolar Cycloaddition, and Ring-Closing Metathesis, along with a traditional multi-step approach for comparison.
Domino Radical Bicyclization
This method offers a convergent and rapid assembly of the azaspiro[4.4]nonane skeleton from an acyclic precursor in a single step.[1] The reaction typically involves the use of a radical initiator to trigger a cascade of cyclization events.
Palladium-Catalyzed Domino Synthesis
Palladium catalysis enables the efficient construction of diazaspiro[4.5]decane scaffolds through a domino reaction involving the coupling of unactivated yne-en-ynes with substituted aryl halides.[2] This method is notable for the formation of multiple carbon-carbon bonds in a single operation.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the stereoselective synthesis of spiro-pyrrolidine-oxindoles.[3] This reaction allows for the generation of multiple stereocenters in a single step, leading to complex molecular architectures.
Ring-Closing Metathesis (RCM)
RCM is a versatile method for the synthesis of a wide range of unsaturated rings, including azaspirocycles.[4] The reaction utilizes ruthenium-based catalysts to facilitate the intramolecular metathesis of two terminal alkenes.
Traditional Multi-Step Synthesis (e.g., via Dieckmann Condensation)
For comparison, a traditional, multi-step approach to 2-azaspiro[4.4]nonane is presented. This linear synthesis often involves well-established reactions such as N-alkylation, Dieckmann condensation, decarboxylation, and reductive amination.[1]
II. Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives [5]
| Radical Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| AIBN | Cyclohexane | Reflux | 3 - 6 | 11 - 67 | Predominantly trans |
| Et₃B | Toluene | Room Temp | 3 | 45 - 65 | Predominantly trans |
Table 2: Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decane Scaffolds [2][6]
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Iodotoluene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 82 |
| Bromobenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 55 |
Table 3: 1,3-Dipolar Cycloaddition for Spiro-pyrrolidine-oxindoles [3]
| Dipolarophile | Catalyst | Solvent | Temperature | Time | Yield (%) | Diastereomeric Ratio (exo:endo) |
| (E)-Chalcones | AgOAc | Methanol | Room Temp | 12 h | 70 - 95 | >99:1 |
| N-Aryl Maleimides | Cu(OTf)₂ | Dichloromethane | Room Temp | 2 - 4 h | 85 - 98 | >99:1 |
Table 4: Ring-Closing Metathesis for Azaspirocycles [6][7]
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| Grubbs' 1st Gen. | Dichloromethane | Reflux | 12 - 24 h | 70 - 95 |
| Grubbs' 2nd Gen. | Dichloromethane | Room Temp - Reflux | 2 - 12 h | 80 - 99 |
Table 5: Traditional Multi-Step Synthesis of 2-Azaspiro[4.4]nonane (Illustrative) [1]
| Step | Reaction Type | Reagents | Overall Yield (Illustrative) |
| 1 | N-Alkylation | Pyrrolidinone, Halo-diester, Base | 20 - 40% |
| 2 | Dieckmann Condensation | Strong Base (e.g., NaOEt) | |
| 3 | Decarboxylation | Acid or Base, Heat | |
| 4 | Reductive Amination | NH₄OAc, NaBH₃CN |
III. Experimental Protocols
Protocol 1: Domino Radical Bicyclization of an O-benzyl Oxime Ether[1][8]
-
Reaction Setup: In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 mmol) in anhydrous and degassed cyclohexane to make a 0.02 M solution.
-
Reagent Addition: Add tributyltin hydride (1.2 mmol) and AIBN (0.25 mmol) to the solution.
-
Reaction Conditions: Stopper the flask with a rubber septum, purge with nitrogen or argon for 30 minutes, and then place it in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction mixture and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired azaspiro[4.4]nonane derivative.
Protocol 2: Palladium-Catalyzed Domino Synthesis of a Diazaspiro[4.5]decane[2][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add a solution of the aryl halide (1.0 equiv.) and the yne-en-yne (1.2 equiv.) in anhydrous DMF.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: 1,3-Dipolar Cycloaddition for a Spiro-pyrrolidine-oxindole[3]
-
Reaction Setup: In a dry reaction tube, combine the isatin derivative (1.0 equiv.), the α-amino acid (e.g., sarcosine, 1.2 equiv.), and the dipolarophile (e.g., an (E)-chalcone, 1.0 equiv.).
-
Catalyst and Solvent Addition: Add the catalyst (e.g., AgOAc, 10 mol%) and the solvent (e.g., methanol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the spiro-pyrrolidine-oxindole.
Protocol 4: Ring-Closing Metathesis for an Azaspirocycle[6][7]
-
Reaction Setup: Dissolve the diene substrate (1.0 equiv.) in anhydrous and degassed dichloromethane.
-
Catalyst Addition: Add the Grubbs' catalyst (e.g., 1st or 2nd generation, 1-5 mol%) to the solution under an argon atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux, depending on the catalyst and substrate.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by adding ethyl vinyl ether. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 5: Traditional Multi-Step Synthesis of 2-Azaspiro[4.4]nonane[1]
-
N-Alkylation of Pyrrolidinone: To a solution of a suitable pyrrolidinone derivative in an appropriate solvent (e.g., THF, DMF), add a base (e.g., NaH, K₂CO₃) at 0 °C. After stirring, add an alkylating agent containing a second ester group.
-
Dieckmann Condensation: Dissolve the product from the previous step in a dry, non-polar solvent (e.g., toluene). Add a strong base (e.g., sodium ethoxide) and heat the mixture to reflux to form the β-ketoester.[8]
-
Decarboxylation: Heat the β-ketoester in the presence of an acid or base in a suitable solvent to remove the ester group.
-
Reductive Amination: Treat the resulting spirocyclic ketone with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the final 2-azaspiro[4.4]nonane.
IV. Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for Domino Radical Bicyclization.[1]
Caption: Workflow for Palladium-Catalyzed Domino Synthesis.[2]
Signaling Pathways
Certain classes of azaspiro compounds have shown significant biological activity, including anticancer and neurological effects. The following diagrams illustrate the potential signaling pathways modulated by these compounds.
Caption: EGFR/CDK2 signaling pathway inhibition.[9][10][11][12]
Caption: Neurological signaling modulation.[13][14][15][16][17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. ClinPGx [clinpgx.org]
- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 15. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 17. The m1 muscarinic acetylcholine receptor transactivates the EGF receptor to modulate ion channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 19. ovid.com [ovid.com]
Application Notes and Protocols for the Use of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The design of the linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.
The 7-azaspiro[3.5]nonane scaffold has emerged as a valuable component in PROTAC design, offering a rigid and three-dimensional structure that can favorably position the two ligands. Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a key building block for introducing this scaffold into PROTAC linkers. Its Boc-protected amine allows for controlled, sequential synthesis, while the hydroxyl group provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand.
These application notes provide a detailed overview of the synthesis and evaluation of PROTACs incorporating the 7-azaspiro[3.5]nonane scaffold, with a focus on a case study of azaspirooxindolinone-based PROTACs targeting Bruton's Tyrosine Kinase (BTK) for degradation.
Signaling Pathway: PROTAC-Mediated Degradation of BTK
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is implicated in various B-cell malignancies.[1][2] PROTACs can be designed to target BTK for degradation, thereby inhibiting its downstream signaling. The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Caption: Mechanism of BTK degradation by an azaspiro-containing PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process, from chemical synthesis to biological characterization. The following diagram outlines a typical workflow for the synthesis and evaluation of azaspiro-based PROTACs targeting BTK.
Caption: General workflow for the synthesis and evaluation of azaspiro-based PROTACs.
Data Presentation: Cytotoxicity of Azaspirooxindolinone-Based PROTACs
A series of nine PROTACs were synthesized by coupling an azaspirooxindolinone moiety (the POI ligand) to pomalidomide (the CRBN ligand) via different linkers.[2] The cytotoxic activity of these PROTACs was evaluated against a panel of cancer cell lines.
| PROTAC | Linker Type | RAMOS (BTK-positive) IC50 (µM) | JURKAT (ITK-positive) IC50 (µM) |
| 7 | Glycine | < 10 | < 10 |
| 14 | Not Specified | < 10 | Not Specified |
| 25 | Not Specified | < 10 | Not Specified |
| Other 6 PROTACs | PEG, alkyl chain, mixed | > 10 | > 10 |
| Table 1: Cytotoxicity (IC50) of selected azaspirooxindolinone-based PROTACs in different cancer cell lines. Data is sourced from Kumar et al., 2024.[2] |
Experimental Protocols
General Synthesis of an Azaspirooxindolinone-Based PROTAC (A Representative Example)
This protocol describes a general strategy for the synthesis of a PROTAC by coupling an azaspirooxindolinone core with a linker and an E3 ligase ligand. For the synthesis of PROTAC 25, a specific linker was used to connect the azaspirooxindolinone and pomalidomide.[2] The synthesis of other PROTACs in the series involved similar coupling strategies with different linkers (e.g., PEG, alkyl chains).[2]
Materials:
-
Azaspirooxindolinone (POI ligand)
-
Pomalidomide derivative with a suitable functional group for linker attachment (CRBN ligand)
-
Linker with complementary functional groups (e.g., Boc-protected amino acids, PEG linkers with terminal functional groups)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., TFA for Boc group removal)
-
Silica gel for column chromatography
-
HPLC for purification
-
NMR and mass spectrometer for characterization
Procedure:
-
Linker-Pomalidomide Conjugation:
-
To a solution of pomalidomide (1.0 eq) and a Boc-protected amino-linker (e.g., Boc-glycine) (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected linker-pomalidomide conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized linker-pomalidomide.
-
-
Final PROTAC Synthesis (Coupling to POI Ligand):
-
To a solution of the azaspirooxindolinone (1.0 eq) in anhydrous DMF, add the amine-functionalized linker-pomalidomide (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of the synthesized PROTACs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RAMOS, JURKAT)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized PROTACs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the PROTACs (e.g., from 0.01 to 100 µM) for 72 hours. Include a DMSO-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control and determine the IC50 values by plotting the cell viability against the logarithm of the PROTAC concentration.
Western Blot Analysis for BTK Degradation
This protocol is used to quantify the degradation of BTK protein in cells treated with the PROTACs.
Materials:
-
RAMOS cells
-
Synthesized PROTACs
-
Proteasome inhibitor (e.g., bortezomib) for control experiments
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-phospho-BTK (Tyr223), anti-p38, anti-phospho-p38, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat RAMOS cells with the desired concentrations of PROTACs (e.g., 2x IC50) for various time points (e.g., 6, 12, 24 hours). For proteasome-dependency experiments, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Conclusion
The 7-azaspiro[3.5]nonane scaffold, and specifically building blocks like Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, provide a valuable platform for the design and synthesis of novel PROTACs. The case study of azaspirooxindolinone-based BTK degraders demonstrates the potential of this scaffold to yield potent and effective protein degraders. The detailed protocols provided herein offer a foundation for researchers to synthesize and evaluate their own azaspiro-containing PROTACs for various therapeutic targets. Careful optimization of the linker and comprehensive biological characterization are essential for the development of clinically viable PROTAC-based therapeutics.
References
Application Notes and Protocols for Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate as a Rigid Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate as a rigid linker in the design and development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols for the synthesis, characterization, and biological evaluation of PROTACs incorporating this novel linker.
Introduction to PROTACs and the Role of Rigid Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[1][4]
While flexible linkers like PEG and alkyl chains have been widely used, rigid linkers are gaining prominence due to their ability to pre-organize the PROTAC into a bioactive conformation, which can enhance the potency of protein degradation.[4] Spirocyclic structures, such as the 7-azaspiro[3.5]nonane core, offer a unique three-dimensional rigidity that can lock the PROTAC into a favorable orientation for ternary complex formation.[2][5] The use of such rigid linkers can lead to improved selectivity and better pharmacokinetic profiles.[4]
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a promising rigid linker due to its defined three-dimensional structure. The hydroxyl group provides a convenient attachment point for either the POI ligand or the E3 ligase ligand, while the Boc-protected amine allows for controlled, sequential synthesis of the final PROTAC molecule.
Signaling Pathway: PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.
Data Presentation: Hypothetical PROTAC Performance
The following tables are templates to present quantitative data for a hypothetical PROTAC, "SpiroTAC-01," which utilizes the tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate linker to target a protein of interest (e.g., BRD4 or Androgen Receptor) for degradation via the Cereblon (CRBN) E3 ligase.
Table 1: In Vitro Degradation Profile of SpiroTAC-01
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Cancer Cell Line A | Target Protein X | 25 | >95 | 24 |
| Cancer Cell Line B | Target Protein X | 40 | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Ternary Complex Formation and Binding Affinity
| Component 1 | Component 2 | Assay | Binding Affinity (Kd, nM) | Cooperativity (α) |
| SpiroTAC-01 | Target Protein X | SPR | 150 | N/A |
| SpiroTAC-01 | CRBN | SPR | 800 | N/A |
| Target Protein X + SpiroTAC-01 | CRBN | ITC | 50 | 5.2 |
SPR: Surface Plasmon Resonance. ITC: Isothermal Titration Calorimetry.
Table 3: Cellular Permeability and Uptake
| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Conc. (µM) at 1 µM external |
| PAMPA | 1.5 | N/A | N/A |
| Caco-2 (A to B) | 0.8 | 3.5 | N/A |
| Cellular Uptake (LC-MS/MS) | N/A | N/A | 0.25 |
PAMPA: Parallel Artificial Membrane Permeability Assay. Caco-2: Human colon adenocarcinoma cells.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical PROTAC ("SpiroTAC-01")
This protocol describes a general synthetic route for incorporating the tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate linker.
Caption: Synthetic workflow for a PROTAC using the spirocyclic linker.
Materials:
-
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
POI-binding ligand with a suitable functional group (e.g., a phenol for Mitsunobu reaction)
-
E3 ligase-binding ligand with a carboxylic acid handle (e.g., pomalidomide derivative)
-
Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (THF, DCM, DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Coupling of POI Ligand:
-
Dissolve the POI ligand, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C and add DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction, extract the product, and purify by silica gel chromatography to obtain the Boc-protected linker-POI conjugate.
-
-
Boc Deprotection:
-
Dissolve the product from step 1 in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate.
-
-
Coupling of E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand, the amine intermediate from step 2, HATU, and DIPEA in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Dilute with water, extract the product, and purify by preparative HPLC to obtain the final PROTAC.
-
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Western Blotting for DC50 and Dmax Determination
Caption: Workflow for determining PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
PROTAC stock solution in DMSO
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Prepare Lipid Membrane: Coat the filter of the donor plate with a solution of lecithin in dodecane.
-
Prepare Plates: Add PBS to the acceptor plate wells. Prepare the PROTAC solution in PBS in the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well.
Protocol 4: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant target protein
-
Purified recombinant E3 ligase complex
-
PROTAC solution
-
Matched buffer
Procedure:
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe, all in the same buffer.
-
Binary Titrations: Perform control titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding affinities.
-
Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution.
-
Data Analysis: Analyze the resulting thermogram to determine the thermodynamic parameters of ternary complex formation and calculate the cooperativity factor (α).
Conclusion
The rigid tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate linker offers a valuable tool for the rational design of potent and selective PROTACs. Its defined three-dimensional structure can aid in pre-organizing the PROTAC for optimal ternary complex formation. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive evaluation of novel PROTACs incorporating this linker, facilitating the development of next-generation targeted protein degraders.
References
Application Notes and Protocols for Coupling Reactions with Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing coupling reactions with tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, particularly as a rigid scaffold and a linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The protocols provided herein are based on well-established synthetic methodologies and serve as a starting point for the synthesis of a variety of derivatives.
Overview of Coupling Reactions
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate possesses a secondary alcohol functional group that can be derivatized through several common coupling reactions to form ethers, esters, and other adducts. The choice of reaction will depend on the desired final product and the nature of the coupling partner. Key reaction types include:
-
Mitsunobu Reaction: For the formation of esters and ethers with inversion of stereochemistry.
-
Steglich Esterification: For the formation of esters under mild conditions.
-
Williamson Ether Synthesis: For the formation of ethers.
These reactions allow for the introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Mitsunobu Reaction for Ester Synthesis
This protocol describes the esterification of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate with a generic carboxylic acid. The Mitsunobu reaction typically proceeds with inversion of configuration at the alcohol stereocenter.
Reaction Scheme:
Materials:
-
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
Carboxylic acid (R-COOH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at 0 °C under an inert atmosphere.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired ester.
Steglich Esterification
This protocol is suitable for the esterification of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, particularly when the carboxylic acid is valuable or sensitive.
Reaction Scheme:
Materials:
-
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add DCC or EDC (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Williamson Ether Synthesis
This protocol outlines the formation of an ether linkage by reacting the alkoxide of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate with an alkyl halide.
Reaction Scheme:
Materials:
-
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
Alkyl halide (R-X, e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF or DMF, add a solution of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in the same solvent dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables present hypothetical quantitative data for the coupling reactions described above. This data is for illustrative purposes and actual results may vary.
Table 1: Mitsunobu Reaction Data (Hypothetical)
| Entry | Carboxylic Acid (R-COOH) | Product | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | Tert-butyl 2-(benzoyloxy)-7-azaspiro[3.5]nonane-7-carboxylate | 75 | >95 |
| 2 | Acetic Acid | Tert-butyl 2-(acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate | 82 | >98 |
| 3 | 4-Nitrobenzoic Acid | Tert-butyl 2-((4-nitrobenzoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate | 88 | >97 |
Table 2: Steglich Esterification Data (Hypothetical)
| Entry | Carboxylic Acid (R-COOH) | Coupling Agent | Product | Yield (%) | Purity (%) |
| 1 | Phenylacetic Acid | DCC | Tert-butyl 2-((phenylacetyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate | 85 | >96 |
| 2 | Boc-Gly-OH | EDC | Tert-butyl 2-((2-((tert-butoxycarbonyl)amino)acetyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate | 78 | >95 |
| 3 | Ibuprofen | DCC | Tert-butyl 2-((2-(4-isobutylphenyl)propanoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate | 80 | >97 |
Table 3: Williamson Ether Synthesis Data (Hypothetical)
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Purity (%) |
| 1 | Benzyl Bromide | Tert-butyl 2-(benzyloxy)-7-azaspiro[3.5]nonane-7-carboxylate | 70 | >95 |
| 2 | Ethyl Iodide | Tert-butyl 2-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate | 65 | >98 |
| 3 | Allyl Bromide | Tert-butyl 2-(allyloxy)-7-azaspiro[3.5]nonane-7-carboxylate | 72 | >97 |
Visualizations
The following diagrams illustrate the experimental workflows for the described coupling reactions.
Caption: Workflow for Mitsunobu Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Williamson Ether Synthesis.
Application Notes and Protocols for the Purification of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols are based on established methods for the purification of structurally related azaspiro compounds and its immediate precursor, Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Introduction
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a valuable building block in the development of novel therapeutics. Its synthesis often involves the reduction of the corresponding ketone, Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. The purification of the resulting alcohol is critical to ensure the removal of unreacted starting material, byproducts, and residual reagents, thereby guaranteeing the quality and reliability of subsequent synthetic steps. This document outlines two primary methods for purification: Flash Column Chromatography and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Purification Strategies
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
-
Flash Column Chromatography: Ideal for medium to large-scale purification (milligrams to grams). It is a cost-effective method for separating the desired alcohol from less polar starting ketone and other non-polar impurities. Both normal phase (silica gel) and neutral phase (alumina) chromatography can be employed.
-
Reverse-Phase HPLC (RP-HPLC): Suitable for small-scale purification and for achieving very high purity levels (>98%). This technique is often used for the final purification of drug candidates or for analytical purposes.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and its precursor.
Table 1: Flash Column Chromatography Parameters for Purification
| Parameter | Method 1: Normal Phase (Silica Gel) | Method 2: Neutral Alumina |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral Alumina |
| Mobile Phase | Gradient: 0-40% Ethyl Acetate in Hexane | Isocratic or Gradient: Dichloromethane/Methanol |
| Typical Loading | 1-10% of column weight | 1-5% of column weight |
| Elution of Precursor | Elutes before the alcohol | Elutes before the alcohol |
| Elution of Product | Elutes after the precursor | Elutes after the precursor |
| Expected Purity | >95% | >95% |
| Typical Yield | 56-83%[1] | Variable |
Note: The yield for the neutral alumina method is based on a related compound and may vary.
Table 2: Reverse-Phase HPLC Parameters for High Purity Separation
| Parameter | Condition |
| Column | C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Expected Purity | >98% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
This protocol is adapted from the purification of the precursor, Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[2].
Materials:
-
Crude Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
Silica Gel (230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc), Hexane (Hex), Dichloromethane (DCM)
-
Glass column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient (e.g., 0% to 40% EtOAc in Hexane).
-
Fraction Collection: Collect fractions and monitor the elution by TLC. The starting ketone (if present) will elute before the more polar alcohol product.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Protocol 2: Purification by Flash Column Chromatography (Neutral Alumina)
This protocol is based on the purification of a structurally similar spirocyclic alcohol[1].
Materials:
-
Crude Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
Neutral Alumina
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates and chamber
-
UV lamp or appropriate stain
Procedure:
-
Sample Preparation: Concentrate the crude product from the reaction workup.
-
Column Packing: Prepare a column with neutral alumina.
-
Loading: Load the crude product directly onto the column.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the product from impurities.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Analysis and Concentration: Combine the pure fractions and concentrate the filtrate to obtain the purified product.
Protocol 3: High-Purity Purification by Reverse-Phase HPLC
This protocol is a general method for achieving high purity of polar organic molecules[3].
Materials:
-
Partially purified Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection and Separation: Inject the sample and run the gradient method as described in Table 2.
-
Fraction Collection: Collect the peak corresponding to the desired product.
-
Solvent Removal: Combine the relevant fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the pure product as a TFA salt.
Visualizations
Diagram 1: General Purification Workflow
Caption: Workflow for chromatographic purification.
Diagram 2: Decision Logic for Purification Method Selection
Caption: Selecting a suitable purification method.
References
Unlocking New Therapeutic Potential: Applications of Azaspiro Compounds in Drug Discovery
For Immediate Release
Azaspiro compounds, a unique class of molecules characterized by a spirocyclic ring system containing at least one nitrogen atom, are rapidly emerging as a significant scaffold in modern drug discovery. Their inherent three-dimensional structure offers a distinct advantage over traditional flat aromatic compounds, enabling more precise interactions with biological targets and leading to improved potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed overview of the diverse applications of azaspiro compounds in key therapeutic areas, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Key Therapeutic Applications
Azaspiro motifs have demonstrated remarkable versatility, finding applications in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.
Anticancer Agents: Targeting Kinase Signaling
Azaspiro compounds have shown significant promise as potent and selective kinase inhibitors. Dysregulation of kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Featured Compounds: Azaspirooxindolinone Derivatives as ITK and BTK Inhibitors
A novel series of azaspirooxindolinone derivatives has been identified as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), both crucial players in hematological malignancies.[1][2]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 3d | Jurkat (ITK-positive) | 3.58 | [1][2] |
| Ramos (BTK-positive) | 3.06 | [1][2] | |
| 3j | Jurkat (ITK-positive) | 4.16 | [1][2] |
| Ramos (BTK-positive) | 1.38 | [1][2] | |
| 3f | Ramos (BTK-positive) | 1.82 | [1][2] |
| 3g | Ramos (BTK-positive) | 1.42 | [1][2] |
Signaling Pathways
ITK and BTK are key components of the T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, respectively. Inhibition of these kinases can block downstream signaling cascades that lead to cancer cell proliferation and survival.
Antibacterial and Antitubercular Agents
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Azaspiro compounds have been successfully utilized as bioisosteres for existing antibiotic scaffolds, leading to improved properties.
Featured Compounds: Azaspiro Analogs of Linezolid
By replacing the morpholine ring of the antibiotic linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety, researchers have developed analogs with potent antibacterial and antitubercular activity. This modification addresses potential metabolism-related liabilities of the morpholine ring.[1]
| Compound | Organism | IC50 (µg/mL) | Reference |
| 22 | Escherichia coli | 0.72 | [1] |
| Pseudomonas aeruginosa | 0.51 | [1] | |
| Staphylococcus aureus | 0.88 | [1] | |
| Bacillus subtilis | 0.49 | [1] | |
| 18 | Mycobacterium tuberculosis | Similar to Linezolid | [1] |
Central Nervous System (CNS) Agents
The unique three-dimensional structure of azaspiro compounds makes them well-suited for targeting complex receptors in the CNS, such as G-protein coupled receptors (GPCRs).
Featured Compound: Buspirone
Buspirone is an anxiolytic medication with an azaspirodecanedione structure. It acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2 receptors.[2][3] Its favorable side effect profile, lacking the sedation and dependence associated with benzodiazepines, makes it a valuable therapeutic option.[2][3]
| Compound | Receptor | Affinity (Ki, nM) | Action | Reference |
| Buspirone | 5-HT1A | 16 | Partial Agonist | [3] |
| D2 | 400 | Antagonist | [3] | |
| D3 | 1,800 | Antagonist | [3] | |
| D4 | 430 | Antagonist | [3] |
Signaling Pathway
Buspirone's anxiolytic effects are primarily mediated through its interaction with the 5-HT1A receptor, which leads to a downstream signaling cascade that ultimately modulates neuronal excitability.
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow
Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the azaspiro compound and incubate for an additional 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution for Antibacterial Activity
This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.
Protocol
-
Compound Dilution: Prepare serial two-fold dilutions of the azaspiro compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Receptor Binding Assay
This assay measures the affinity of a ligand for its receptor.
Protocol
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled azaspiro compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand using filtration.
-
Quantification: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the Ki value, which represents the affinity of the azaspiro compound for the receptor.
Conclusion
Azaspiro compounds represent a promising and versatile scaffold for the development of novel therapeutics. Their unique three-dimensional architecture allows for the design of potent and selective modulators of a wide range of biological targets. The examples and protocols provided in this application note highlight the significant potential of azaspiro compounds in addressing unmet medical needs in oncology, infectious diseases, and CNS disorders. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this exciting class of molecules.
References
Application Notes and Protocols: Incorporating Rigid Linkers in PROTAC Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] The linker is a critical component of a PROTAC, significantly influencing its efficacy by affecting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as its physicochemical properties like solubility and cell permeability.[5][6][7]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is growing interest in the incorporation of rigid linkers.[1][4] Rigid linkers, which often contain cyclic structures like piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to enhanced potency and improved pharmacokinetic profiles.[4][5] However, the design of rigid linkers can be more challenging.[5] This document provides a guide to the incorporation of rigid linkers in PROTAC design, including a summary of their impact on PROTAC properties, detailed experimental protocols for their evaluation, and diagrams to illustrate key concepts and workflows.
Data Presentation: Impact of Rigid Linkers on PROTAC Properties
The following tables summarize quantitative data from various studies, illustrating the impact of linker rigidity on the performance of PROTACs. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Type on Degradation Efficiency (DC₅₀ and Dₘₐₓ)
| PROTAC System (Target-E3 Ligase) | Linker Type | Key Feature | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Insight |
| BRD4 - CRBN | Flexible (PEG-based) | The PEG linker in MZ1 is effective but conformationally dynamic. | ~21 | >90 | A flexible linker can be highly effective.[8] |
| BRD4 - CRBN | Rigid (Macrocycle) | A rigidified macrocyclic linker maintained potency. | ~15 | >90 | A pre-organized, active conformation can be achieved with a rigid linker.[8] |
| PI3K/mTOR - VHL | Flexible (C8 Alkyl Chain) | Flexible linker. | 25 | Not Reported | For this target, a flexible alkyl linker was significantly more potent.[9] |
| PI3K/mTOR - VHL | Rigid (Piperidine-Containing) | Rigid linker. | >1000 | Not Reported | The rigid piperidine-containing linker was less effective for this specific PROTAC.[9] |
| BTK - CRBN | Flexible (Alkyl/Ether) | Varied length PEG linkers. | Length-dependent | Length-dependent | PEG linkers show a clear length-dependent activity for BTK degradation.[10] |
| BTK - CRBN | Rigid | Not specified | Potent | Potent | Rigid linkers can offer advantages in metabolic stability and solubility.[10] |
Table 2: Impact of Linker Type on Permeability and Solubility
| PROTAC System (Target-E3 Ligase) | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) | Reference Insight |
| ERK5 - VHL | Flexible (Alkyl) | Low | Not Reported | Hydrophobic interactions in the alkyl linker led to extended, polar conformations in nonpolar media, resulting in low cell permeability.[11] |
| ERK5 - VHL | Flexible (PEG) | High | Not Reported | The PEG linker allowed the PROTAC to adopt conformations of similar shape and polarity in both polar and nonpolar environments, leading to high permeability.[11] |
| VHL PROTAC Series | Varied (Flexible and Rigid) | Varied | Varied | High permeability was correlated with the ability of the PROTAC to adopt folded conformations with a low solvent-accessible 3D polar surface area.[12][13] |
Experimental Protocols
General Protocol for Synthesis of PROTACs with Rigid Linkers
The synthesis of PROTACs is a modular process involving the connection of a POI ligand and an E3 ligase ligand via a linker.[3] The use of rigid linkers often involves standard organic chemistry reactions. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, is a common and efficient method for connecting the different components.[1]
Objective: To synthesize a PROTAC with a rigid linker.
Materials:
-
POI ligand with a suitable functional group for conjugation (e.g., alkyne or azide).
-
E3 ligase ligand (e.g., pomalidomide derivative) with a suitable functional group for conjugation (e.g., alkyne or azide).[1]
-
Rigid linker with complementary functional groups (e.g., an azide and an alkyne).
-
Copper(I) catalyst (e.g., copper(I) iodide).
-
Ligand for the copper catalyst (e.g., TBTA).
-
Reducing agent (e.g., sodium ascorbate).
-
Solvent (e.g., DMSO/t-BuOH/H₂O).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Preparation of Functionalized Ligands and Linker: Synthesize or procure the POI ligand, E3 ligase ligand, and rigid linker with the necessary reactive handles (e.g., azide and alkyne).
-
Click Chemistry Reaction:
-
Dissolve the azide-functionalized component (e.g., POI ligand) and the alkyne-functionalized component (e.g., rigid linker attached to the E3 ligase ligand) in a suitable solvent mixture.
-
Add the copper(I) catalyst and ligand.
-
Add a reducing agent to maintain the copper in the +1 oxidation state.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Purification: Purify the crude PROTAC product using reverse-phase HPLC to obtain the final compound with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.
Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8]
Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in degrading a target protein in a cellular context.[8]
Materials:
-
Cultured cells expressing the POI.
-
PROTAC stock solutions (e.g., 10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).[10]
-
Primary antibody specific to the POI.
-
HRP-conjugated secondary antibody.[8]
-
Loading control antibody (e.g., β-actin, GAPDH).[10]
-
ECL substrate and imaging system.
Procedure:
-
Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.[8]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[8]
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8][10]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4] Also, probe for a loading control protein.[10]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data for binary and ternary complex formation.[5]
Objective: To characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant POI and E3 ligase complex (e.g., VCB).
-
PROTAC solution.
-
SPR instrument and sensor chips.
-
Immobilization reagents.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase onto a sensor chip surface.[5]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the POI over the immobilized E3 ligase to measure their direct interaction (or lack thereof).
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity.[5]
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the interactions.
-
Calculate the cooperativity (α) of ternary complex formation by comparing the binding affinities of the binary and ternary interactions.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of compounds across the gastrointestinal tract.[14]
Objective: To assess the passive membrane permeability of a PROTAC.
Materials:
-
PAMPA plates (e.g., a 96-well filter plate and a 96-well acceptor plate).
-
Artificial membrane solution (e.g., lecithin in dodecane).
-
PROTAC stock solution.
-
Phosphate buffered saline (PBS).
-
LC-MS/MS for quantification.
Procedure:
-
Preparation of PAMPA Plates:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Fill the acceptor wells with buffer.
-
-
Compound Addition: Add the PROTAC solution to the donor plate wells.[4]
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a specific period (e.g., 4-16 hours).[4]
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[4]
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Linker properties influence PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of PROTACs Using Spirocyclic Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the stability of the ternary complex, ultimately impacting the efficacy of the PROTAC.
Recently, spirocyclic linkers have gained significant attention as a strategy to overcome the limitations of traditional flexible linkers, such as polyethylene glycol (PEG) chains. The rigid and three-dimensional nature of spirocyclic scaffolds, such as spiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane, and 2-oxa-6-azaspiro[3.3]heptane, offers several advantages:
-
Improved Physicochemical Properties: Spirocyclic linkers can enhance solubility and reduce the lipophilicity of PROTACs, improving their drug-like properties.
-
Enhanced Metabolic Stability: The rigid structure of spirocyclic linkers can protect PROTACs from metabolic degradation, leading to a longer half-life in vivo.
-
Favorable Conformational Pre-organization: The constrained conformation of spirocyclic linkers can pre-organize the PROTAC molecule into a bioactive conformation, facilitating the formation of a stable and productive ternary complex.
-
Novel Intellectual Property: The use of novel spirocyclic linkers provides opportunities for new intellectual property in the competitive field of targeted protein degradation.
This document provides detailed application notes and protocols for the synthesis of PROTACs incorporating spirocyclic linkers, with a focus on the degradation of SMARCA2, a key epigenetic regulator and a promising target in cancer therapy.
Data Presentation
The use of spirocyclic linkers has been shown to result in potent and selective PROTACs. The following tables summarize the degradation and pharmacokinetic data for representative PROTACs, highlighting the advantages of spirocyclic linkers over traditional linear linkers.
Table 1: In Vitro Degradation of SMARCA2 by Spirocyclic PROTACs
| PROTAC ID | Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| A947 | SMARCA2 | VHL | Spirocyclic | 0.039 | 96 | SW1573 |
| ACBI2 | SMARCA2 | VHL | Spirocyclic | 2 | 77 | RKO |
| PRT004 | SMARCA2 | Not specified | Not specified | Potent | >90% | NCI-H1693 |
| Compound 5 | SMARCA2 | VHL | PEG- and alkyl-based | 78 | 46 | RKO |
Data compiled from multiple sources to illustrate the high potency of spirocyclic PROTACs.
Table 2: Comparative Pharmacokinetic Properties of PROTACs
| PROTAC | Linker Type | Administration | Bioavailability (%) | Half-life (h) |
| ACBI2 | Spirocyclic | Oral | 22 (mouse) | Not specified |
| GLR-203101 | Not specified | Oral | Moderate (mouse, rat) | Not specified |
| PROTAC-Gefitinib-3 | Linear | Subcutaneous | Not applicable | 7.2 (rat) |
This table provides a general comparison, as direct head-to-head pharmacokinetic studies of spirocyclic versus linear linkers on the same PROTAC scaffold are limited in the public domain.
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Degradation of SMARCA2 in SMARCA4-Mutant Cancer
SMARCA4 and SMARCA2 are mutually exclusive ATPases of the SWI/SNF chromatin remodeling complex. In cancers with loss-of-function mutations in SMARCA4, the cells become dependent on SMARCA2 for survival, a phenomenon known as synthetic lethality.[1] PROTAC-mediated degradation of SMARCA2 in these cancers leads to cell cycle arrest and apoptosis.[1][2]
Caption: PROTAC-mediated degradation of SMARCA2 in SMARCA4-mutant cancer cells.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process, from the synthesis of the individual components to the final biological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions that may be encountered during the synthesis of this spirocyclic alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the reduction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate to the desired alcohol.
Q1: I am observing a low yield of the desired alcohol product. What are the potential causes and how can I improve it?
A1: Low yields in the reduction of the spirocyclic ketone can stem from several factors. Below is a systematic approach to troubleshooting this issue.
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider adding another portion of the reducing agent (e.g., 0.25-0.5 equivalents of sodium borohydride) and allowing the reaction to stir for a longer period.
-
-
Decomposition of Reducing Agent: Sodium borohydride can decompose, especially in acidic or protic solvents over extended periods.[1]
-
Solution: Ensure the sodium borohydride used is fresh and has been stored in a desiccator. When using protic solvents like methanol or ethanol, it is advisable to perform the reaction at a lower temperature (e.g., 0 °C) to minimize decomposition.[2]
-
-
Side Reactions: While sodium borohydride is a mild reducing agent, side reactions can occur.
-
Solution: The presence of impurities in the starting ketone can lead to byproducts. Ensure the purity of the starting material before proceeding with the reduction.
-
-
Product Loss During Workup and Purification: The desired alcohol is a relatively polar molecule and can be partially soluble in the aqueous phase during extraction.
-
Solution: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product in water. Increase the number of extractions with an organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.
-
Q2: My reaction is complete according to TLC, but after workup, I have a complex mixture of products. What could be the cause?
A2: A complex product mixture can arise from several issues during the reaction or workup.
-
Over-reduction or Side Reactions: Although less common with NaBH₄, reduction of the Boc-protecting group is a theoretical possibility under harsh conditions, though highly unlikely. More plausibly, if the starting ketone is impure, those impurities are being reduced as well.
-
Solution: Confirm the purity of your starting ketone (tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) by NMR or LC-MS before starting the reduction.
-
-
Issues During Aqueous Workup: The borate esters formed during the reduction need to be properly hydrolyzed.
-
Solution: Ensure the quenching step is performed carefully. Acidic workup (e.g., with 1M HCl) can sometimes lead to side reactions with sensitive functional groups. A milder quench with saturated ammonium chloride solution is often a good alternative.[3] Stirring for an adequate amount of time after quenching is crucial for complete hydrolysis of the borate esters.
-
Q3: I am having difficulty purifying the final alcohol product by flash column chromatography. It either streaks on the column or I get poor separation. What can I do?
A3: The polarity of the hydroxyl group can make purification challenging.
-
Inappropriate Solvent System: The choice of eluent is critical for good separation on silica gel.
-
Solution: A common solvent system for polar compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A gradient elution, starting with a lower concentration of the polar solvent and gradually increasing it, can improve separation. For very polar compounds that are difficult to elute, adding a small amount of methanol (e.g., 1-5%) to the ethyl acetate can be effective.
-
-
Compound Streaking on Silica Gel: This is often due to the interaction of the polar alcohol with the acidic silica gel.
-
Solution: Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to reduce streaking and improve the peak shape.
-
-
Alternative Chromatography Techniques: If standard silica gel chromatography fails, other methods may be more suitable.
-
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying very polar compounds.[4][5] This method uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[4][5] Reversed-phase chromatography on C18 silica with a water/acetonitrile or water/methanol gradient can also be an option.[6]
-
Experimental Protocols
Protocol 1: Reduction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol describes a general procedure for the reduction of the ketone to the corresponding alcohol using sodium borohydride.
Materials:
-
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in methanol or ethanol (10-20 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.[2]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution or 1M HCl dropwise until gas evolution ceases.
-
Stir the mixture for 15-30 minutes.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Reaction Parameters for Ketone Reduction
| Parameter | Recommended Value/Condition | Notes |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reagent for ketones.[1] |
| Equivalents of NaBH₄ | 1.1 - 1.5 eq | Using a slight excess ensures complete reaction. |
| Solvent | Methanol or Ethanol | Protic solvents that are suitable for NaBH₄ reductions.[1] |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature controls the reaction rate. |
| Reaction Time | 3 - 5 hours | Monitor by TLC for completion. |
| Workup Quench | Sat. aq. NH₄Cl or 1M HCl | NH₄Cl is a milder option. |
Table 2: Typical TLC and Column Chromatography Parameters
| Parameter | Recommended System/Phase | Notes |
| TLC Mobile Phase | 30-50% Ethyl Acetate in Hexanes | Adjust polarity as needed for optimal Rf values. |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Column Chromatography Eluent | Gradient of 20% to 70% Ethyl Acetate in Hexanes | A gradient often provides better separation. |
| Eluent Modifier (if needed) | 0.1 - 1% Triethylamine | To reduce streaking of the polar product. |
Visualizations
Caption: Synthetic pathway for the reduction of the spirocyclic ketone.
References
Technical Support Center: Synthesis of Azaspiro[3.5]nonane Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of azaspiro[3.5]nonane scaffolds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the azaspiro[3.5]nonane core?
A1: Common synthetic strategies include:
-
Dieckmann Condensation: Intramolecular cyclization of a piperidine-derived diester to form the spirocyclic β-keto ester, which can be further modified.
-
Reductive Amination: One-pot reaction involving a suitable amine and a cyclic ketone to form the spirocyclic amine.
-
Lactam Reduction: Formation of a spirocyclic lactam followed by reduction to the corresponding amine, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Hofmann-Löffler-Freytag Reaction: A radical-based cyclization of an N-haloamine to form the pyrrolidine or piperidine ring of the spirocycle.
Q2: I'm observing a significant amount of a dimeric byproduct during my Dieckmann condensation. What is the likely cause?
A2: Dimerization is a common side reaction in Dieckmann condensations, especially when attempting to form medium to large rings (over seven members).[1] For the synthesis of the six-membered ring in the azaspiro[3.5]nonane system, this is less common but can be promoted by reaction conditions that favor intermolecular reactions over the desired intramolecular cyclization. High concentrations of the starting diester can increase the likelihood of dimerization.
Q3: Can I use sodium ethoxide as a base for the Dieckmann condensation of a diethyl ester?
A3: Yes, it is crucial to match the alkoxide base with the alkyl group of the ester to prevent transesterification.[2] Using sodium ethoxide with a diethyl ester will minimize the formation of mixed ester byproducts.
Q4: During the LiAlH₄ reduction of my spirocyclic lactam, I'm seeing an impurity with a double bond in the mass spectrum. What could this be?
A4: This is likely an olefin impurity resulting from over-reduction.[3] This side reaction can be more prevalent at higher reaction temperatures or with prolonged reaction times.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of azaspiro[3.5]nonane derivatives.
Problem 1: Low Yield in Dieckmann Condensation for 7-Azaspiro[3.5]nonan-1-one Synthesis
Symptoms:
-
Low yield of the desired β-keto ester.
-
Presence of unreacted starting diester.
-
Formation of a significant amount of polymeric or dimeric byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Use a strong, sterically hindered base like potassium tert-butoxide or LDA to ensure complete enolate formation.[1] |
| Intermolecular Condensation | Employ high-dilution conditions to favor the intramolecular reaction. Add the diester slowly to the base solution. |
| Reverse Claisen Reaction | Ensure the reaction is worked up under acidic conditions to protonate the β-keto ester and prevent the reverse reaction.[4] |
| Transesterification | Match the alkoxide base to the ester alkyl group (e.g., sodium ethoxide for ethyl esters).[2] |
Problem 2: Formation of Byproducts during LiAlH₄ Reduction of a Spirocyclic Lactam
Symptoms:
-
The final product is contaminated with impurities.
-
Mass spectrometry indicates the presence of olefinic and/or ring-opened byproducts.
Possible Causes & Solutions:
| Byproduct | Likely Cause | Troubleshooting Steps |
| Olefin Impurity | Over-reduction due to excessive temperature or prolonged reaction time.[3] | Carefully control the reaction temperature, often by adding the LiAlH₄ portion-wise at 0°C. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Ring-Opened Impurity | Degradation of the starting material or product due to localized heating during reagent addition.[3] | Ensure efficient stirring and slow, portion-wise addition of the reducing agent to dissipate heat. |
| Partially Reduced Aldehyde/Alcohol | Incomplete reduction or presence of water in the reaction.[5] | Use anhydrous solvents and reagents. Ensure a sufficient excess of LiAlH₄ is used. |
Problem 3: Multiple Products in Reductive Amination
Symptoms:
-
A mixture of primary, secondary, and tertiary amines is observed.
-
The starting ketone is reduced to the corresponding alcohol.
Possible Causes & Solutions:
| Byproduct | Likely Cause | Troubleshooting Steps |
| Over-alkylation of Amine | The newly formed secondary amine reacts further with the ketone.[6] | Use a stoichiometric amount of the ketone relative to the amine.[6] Alternatively, perform a stepwise reaction by first forming the imine and then adding the reducing agent. |
| Alcohol from Ketone Reduction | The reducing agent is not selective for the imine over the ketone.[6] | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more reactive towards the protonated imine.[6][7][8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core via Dieckmann Condensation
This protocol is adapted from established solid-phase organic synthesis techniques.[9]
-
Resin Preparation and Loading: Swell 2-chlorotrityl chloride resin in anhydrous DCM. Attach Fmoc-4-amino-1-Boc-piperidine to the resin in the presence of DIEA.
-
Fmoc-Deprotection and Acylation: Remove the Fmoc group using 20% piperidine in DMF. Acylate the free amine with 3-(methoxycarbonyl)cyclobutanecarboxylic acid using HATU and DIEA as coupling agents.
-
Spirocyclization (Dieckmann Condensation): Swell the resin in anhydrous THF. Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C for 8 hours.
-
Decarboxylation: Suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA/DCM) to release the 7-azaspiro[3.5]nonan-1-one product.
Visualizations
Caption: Potential byproduct pathways in Dieckmann condensation.
Caption: Common byproducts in LiAlH₄ reduction of spirocyclic lactams.
Caption: Troubleshooting logic for reductive amination.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Yield of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This guide focuses on the two-step synthesis involving the formation of the ketone precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by its reduction to the desired secondary alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Part 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Issue 1: Low or No Yield of the Ketone Precursor
-
Question: My reaction to form tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in this spirocyclization can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure the zinc/copper couple is freshly prepared and highly active. The quality of the 2,2,2-trichloroacetyl chloride and tert-butyl 4-methylenepiperidine-1-carboxylate is also crucial. Use freshly opened or properly stored reagents.
-
Reaction Conditions: The dropwise addition of 2,2,2-trichloroacetyl chloride at a controlled temperature (around 15 °C) is critical to prevent side reactions.[1] Ensure the reaction is stirred efficiently overnight to allow for complete conversion.
-
Work-up Procedure: The slow and careful addition of saturated ammonium chloride solution during the work-up is essential, especially at the beginning, to control any exothermic reaction.[1] Inefficient extraction or premature separation of layers can lead to product loss. Ensure thorough extraction with a suitable solvent like ethyl acetate.
-
Part 2: Reduction of the Ketone to the Alcohol
Issue 2: Incomplete Reduction of the Ketone
-
Question: After performing the reduction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with sodium borohydride (NaBH₄), I still observe a significant amount of starting material. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is a common issue that can often be resolved by optimizing the reaction conditions:
-
Stoichiometry of NaBH₄: While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess of the reducing agent to ensure complete conversion.[2][3] An excess of 1.5 to 2 equivalents is a good starting point.
-
Reaction Time and Temperature: Most NaBH₄ reductions are relatively fast at room temperature.[4] However, if the reaction is sluggish, increasing the reaction time and monitoring the progress by Thin Layer Chromatography (TLC) is recommended.[5] Gentle heating can also be employed, but caution is advised as it can lead to side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and are generally effective.[4][5]
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected spots on my TLC plate after the reduction reaction. What are the possible side products and how can I minimize their formation?
-
Answer: While NaBH₄ is a mild reducing agent, side reactions can still occur:
-
Over-reduction: Although NaBH₄ does not typically reduce esters or Boc-protecting groups, prolonged reaction times or elevated temperatures could potentially lead to undesired reactions.[4][6] It is important to monitor the reaction and stop it once the starting material is consumed.
-
Reaction with Solvent: In protic solvents like methanol or ethanol, NaBH₄ can slowly react with the solvent.[4] This is usually not a major issue but using a freshly prepared solution of NaBH₄ is advisable.
-
Issue 4: Difficulties in Product Purification
-
Question: I am struggling to isolate a pure sample of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate after the work-up. What purification strategies are recommended?
-
Answer: The purification of spirocyclic alcohols can sometimes be challenging due to their polarity and potential for hydrogen bonding.
-
Extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent to maximize the recovery of the product.
-
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying alcohols.[7] A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired alcohol from less polar impurities and any remaining starting material.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the zinc/copper couple in the synthesis of the ketone precursor? A1: The zinc/copper couple is a reagent used to generate a zinc enolate or a related reactive species from the reaction of an alpha-halo ketone (formed in situ from 2,2,2-trichloroacetyl chloride) and an alkene (tert-butyl 4-methylenepiperidine-1-carboxylate). This intermediate then undergoes an intramolecular cyclization to form the spirocyclic ketone.
Q2: Can I use a different reducing agent instead of sodium borohydride? A2: While other reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce ketones, sodium borohydride is generally preferred for this transformation due to its milder nature and higher chemoselectivity. LiAlH₄ is a much stronger reducing agent and could potentially cleave the Boc-protecting group.
Q3: How can I monitor the progress of the reduction reaction? A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress.[2][5] A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting ketone and the product alcohol. The ketone, being less polar, will have a higher Rf value than the more polar alcohol product.
Q4: What are the safety precautions I should take when working with sodium borohydride? A4: Sodium borohydride is a flammable solid and can react with water or acids to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1. Ketone Synthesis | tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu couple, 2,2,2-trichloroacetyl chloride | t-BuOMe/DME | 15 to room temp. | ~15%[1] |
| 2. Ketone Reduction | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, Sodium Borohydride | Methanol or Ethanol | 0 to room temp. | >90% (typical for NaBH₄ reductions) |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
To a flame-dried round-bottom flask, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a freshly prepared zinc/copper couple (11.5 eq).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).
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Add tert-butyl methyl ether (t-BuOMe) as the solvent.
-
Cool the stirred mixture to 15 °C.
-
Slowly add a solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (DME) dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly and carefully quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Stir the mixture at room temperature for 4 hours.
-
Filter the mixture to remove any solid residues.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[1]
Protocol 2: Reduction to tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until all the starting ketone has been consumed.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for yield optimization.
References
- 1. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate?
A1: The primary stability concerns for this molecule are related to its tert-butyloxycarbonyl (Boc) protecting group and the spirocyclic core. The Boc group is susceptible to cleavage under acidic conditions and at elevated temperatures. The spirocyclic structure is generally stable, but strained ring systems can be prone to rearrangement or degradation under harsh conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate should be stored in a cool, dry place, tightly sealed in its original container to protect it from moisture and atmospheric contaminants. Refrigeration (2-8 °C) is recommended for long-term storage.
Q3: Can I handle this compound on the benchtop?
A3: For short periods, the compound can be handled on a clean, dry benchtop. However, to minimize the risk of degradation from atmospheric moisture and potential contaminants, it is best practice to handle it in a controlled environment, such as a glovebox or a fume hood with low humidity.
Q4: What are the likely degradation products?
A4: The most probable degradation product is the de-Boc derivative, 2-hydroxy-7-azaspiro[3.5]nonane, resulting from the cleavage of the tert-butyl carbamate group. Under strongly acidic or high-temperature conditions, further degradation or rearrangement of the spirocyclic core may occur.
Q5: How can I detect degradation of my sample?
A5: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum can indicate the presence of degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Issue 1: Unexpected side products observed in a reaction mixture.
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Possible Cause 1: Acidic Reaction Conditions.
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Troubleshooting: If your reaction involves acidic reagents or generates acidic byproducts, the Boc group may be partially or fully cleaved.
-
Recommendation: Use non-acidic conditions if possible. If acid is necessary, consider using a milder acid or a shorter reaction time. Protect the reaction from atmospheric moisture, which can exacerbate acidic conditions.
-
-
-
Possible Cause 2: Elevated Reaction Temperature.
-
Troubleshooting: High temperatures can lead to the thermal degradation of the Boc group.
-
Recommendation: Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
-
-
Issue 2: Inconsistent results in biological assays.
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Possible Cause: Sample degradation during storage or handling.
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Troubleshooting: Inconsistent biological activity may be due to the presence of the de-Boc impurity or other degradation products.
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Recommendation: Re-analyze the purity of your compound stock solution using HPLC or LC-MS. Prepare fresh solutions for your assays from a solid sample stored under recommended conditions. Avoid repeated freeze-thaw cycles of solutions.
-
-
Issue 3: Poor solubility or changes in physical appearance.
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Possible Cause: Absorption of moisture and subsequent degradation.
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Troubleshooting: A change in the physical appearance of the solid (e.g., clumping, discoloration) can indicate moisture absorption.
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Recommendation: Store the compound in a desiccator. If moisture absorption is suspected, the material can be dried under vacuum, but care should be taken to avoid elevated temperatures.
-
-
Quantitative Data on Stability
The following tables summarize representative data from forced degradation studies on Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. These studies were performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Table 1: Forced Degradation under Acidic and Basic Conditions
| Condition | Time (hours) | Degradation (%) | Major Degradant |
| 0.1 M HCl (aq) | 2 | 15.2 | 2-hydroxy-7-azaspiro[3.5]nonane |
| 0.1 M HCl (aq) | 8 | 45.8 | 2-hydroxy-7-azaspiro[3.5]nonane |
| 0.1 M NaOH (aq) | 24 | < 1.0 | Not Detected |
| 1 M NaOH (aq) | 24 | 2.5 | Minor unidentified peaks |
Table 2: Forced Degradation under Oxidative and Thermal Stress
| Condition | Time (hours) | Degradation (%) | Major Degradant |
| 3% H₂O₂ (aq) | 24 | 3.1 | Minor unidentified peaks |
| 60°C (Solid) | 48 | 8.7 | 2-hydroxy-7-azaspiro[3.5]nonane |
| 80°C (Solid) | 24 | 22.4 | 2-hydroxy-7-azaspiro[3.5]nonane |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Study
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Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Stir at room temperature. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.
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Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Stir at room temperature. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of HCl before HPLC analysis.
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Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 3% H₂O₂ solution. Stir at room temperature, protected from light. Take samples at 0, 2, 4, 8, and 24 hours.
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Thermal Degradation: Place approximately 10 mg of the solid compound in a vial and heat in an oven at 60 °C. Take samples at 0, 24, and 48 hours. Dissolve in a suitable solvent for HPLC analysis.
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Photostability: Expose a thin layer of the solid compound and a solution (1 mg/mL in methanol) to a calibrated light source (ICH Q1B option 2). Analyze samples after a specified duration. A control sample should be stored under the same conditions but protected from light.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathway of the target compound.
Caption: Workflow for the forced degradation study.
Technical Support Center: Scaling Up Azaspiro Compound Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of azaspiro compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of these complex syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of azaspiro compounds?
A1: Scaling up azaspiro compound synthesis often introduces challenges that may not be apparent at the lab scale. These can include:
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Reaction Control: Maintaining optimal temperature and mixing becomes more difficult in larger reactors, potentially leading to thermal gradients and localized concentration spikes.[1]
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Yield and Selectivity: Reactions that perform well on a small scale may see a decrease in yield and diastereoselectivity upon scale-up.
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Impurity Profile: Minor side reactions at a small scale can become significant, leading to a more complex impurity profile and making purification more challenging.[1]
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Purification: Chromatographic purification, common in lab-scale synthesis, is often not feasible for large-scale production. Developing robust crystallization or alternative purification methods is crucial.[2]
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Safety: The use of hazardous reagents, such as azides or highly reactive organometallics, requires careful consideration of safety protocols and engineering controls at a larger scale.[3]
Q2: How can I improve the diastereoselectivity of my azaspirocyclization reaction upon scale-up?
A2: Poor diastereoselectivity is a common issue. To address this:
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Catalyst and Ligand Selection: The choice of catalyst and ligands is critical for stereocontrol. Ensure the catalyst has high enantiomeric purity.[2]
-
Chiral Auxiliaries: The use of chiral auxiliaries on the substrate can effectively control diastereoselectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity.[2]
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. A solvent screen is recommended during optimization.[2]
Q3: My reaction is sluggish or fails to go to completion. What should I investigate?
A3: Several factors can contribute to a sluggish or incomplete reaction:
-
Catalyst Deactivation: Catalysts can be poisoned by impurities in reagents or solvents. Ensure all materials are of high purity and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts).[2]
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Substrate Reactivity: The electronic and steric properties of your substrate can impact reactivity. In some cases, modifying the substrate by adding activating groups may be necessary.[2]
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Insufficient Mixing: In larger reactors, inefficient mixing can lead to poor mass transfer, slowing down the reaction rate.[1]
Q4: I'm observing the formation of significant side products. How can I minimize them?
A4: The formation of side products can often be suppressed by optimizing reaction conditions:
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Reaction Time and Temperature: Adjusting the reaction time and temperature can help minimize the formation of undesired byproducts. For instance, in some ring-closing metathesis reactions, extended reaction times can lead to product isomerization.[2]
-
Reagent Stoichiometry: Carefully controlling the stoichiometry of your reagents is crucial.
-
Protecting Groups: Employing a suitable protecting group strategy can prevent side reactions at sensitive functional groups.[2]
Troubleshooting Guides
Problem 1: Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Starting Material Purity | Purify all starting materials and solvents before use. Impurities can inhibit catalysts or lead to side reactions.[2] |
| Catalyst Inactivity | Ensure the catalyst is fresh and handled under an inert atmosphere if it is air or moisture-sensitive. Consider increasing the catalyst loading.[2] |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and concentration.[2] |
| Inefficient Mixing | On a larger scale, ensure the stirring mechanism provides adequate agitation to maintain a homogeneous reaction mixture.[1] |
Problem 2: Difficulty with Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities in Chromatography | If your product is a solid, attempt recrystallization.[2] Alternatively, consider derivatizing the product (e.g., forming a salt) to alter its solubility and facilitate purification.[2] |
| Product is an Oil | If the product is an oil and chromatography is difficult, investigate alternative purification techniques such as distillation or extraction. |
| Persistent Impurities | Re-evaluate the reaction conditions to minimize the formation of the specific byproduct that is difficult to remove.[2] |
Experimental Protocols
Key Experiment: Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Lactams
This protocol describes a method for the synthesis of azaspiroindolines.[2]
Materials:
-
Indole-tethered lactam (1.0 equiv)
-
Anhydrous dichloromethane (0.1 M)
-
Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂], 0.01 equiv)
-
Tetramethyldisiloxane (TMDS, 3.0 equiv)
-
Argon atmosphere
Procedure:
-
To a solution of the indole-tethered lactam in anhydrous dichloromethane under an argon atmosphere, add Vaska's catalyst.
-
Cool the solution to -15 °C.
-
Add tetramethyldisiloxane dropwise.
-
Stir the reaction mixture at -15 °C and monitor its progress using TLC or LC-MS (typically 1-6 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired azaspiroindoline.[2]
Visualizations
Logical Workflow: Troubleshooting Low Yield in Azaspiro Compound Synthesis
A troubleshooting workflow for addressing low product yield.
Signaling Pathway: Generalized Scale-Up Challenges
Key challenges encountered when moving from lab-scale to larger production.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
Technical Support Center: Achieving High Purity of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a significant amount of a starting material impurity, Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. How can I remove it?
A1: The presence of the starting ketone indicates an incomplete reduction reaction. To remove the unreacted ketone, column chromatography is the most effective method. Due to the polarity difference between the ketone and the desired alcohol product, a good separation can be achieved.
-
Troubleshooting Steps:
-
Optimize Column Chromatography: Use a silica gel column with a gradient elution system. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 50-60% Ethyl Acetate in Hexane). The ketone, being less polar, will elute first, followed by the more polar alcohol product.
-
Reaction Monitoring: Before purification, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). A common mobile phase for TLC analysis is a 1:1 mixture of Ethyl Acetate and Hexane. The starting material (ketone) will have a higher Rf value than the product (alcohol).
-
Drive the Reaction to Completion: If the reaction is consistently incomplete, consider increasing the equivalents of the reducing agent (e.g., sodium borohydride) or extending the reaction time.
-
Q2: I observe two closely running spots on my TLC plate for the final product, suggesting the presence of diastereomers. How can I separate them?
A2: The reduction of the ketone can lead to the formation of two diastereomers of the alcohol. Separating diastereomers can be challenging but is often achievable with careful chromatography.
-
Troubleshooting Steps:
-
High-Performance Flash Chromatography: Utilize a high-resolution silica gel column with a shallow and slow gradient of Ethyl Acetate in Hexane. This can enhance the separation between the diastereomers.
-
Alternative Chromatography Techniques: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) which can offer different selectivity for polar compounds.[1][2][3][4][5] A typical HILIC mobile phase consists of a high percentage of an organic solvent (like acetonitrile) with a small amount of water or an aqueous buffer.[1]
-
Recrystallization: If the diastereomers have different solubilities, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexane or ethanol/water, to find conditions where one diastereomer crystallizes out, leaving the other in the solution.[6][7][8]
-
Q3: My purified product is an oil or a waxy solid and does not crystallize easily. How can I obtain a crystalline solid?
A3: Difficulty in crystallization can be due to residual solvents or the presence of minor impurities that inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum, possibly with gentle heating.
-
Recrystallization from a Different Solvent System: Experiment with a variety of solvent pairs. A good solvent for recrystallization will dissolve the compound when hot but not when cold.[6] Common choices for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[7][9]
-
Trituration: If recrystallization fails, try triturating the oil or waxy solid with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization or wash away impurities that prevent crystallization.
-
Q4: What are the best analytical methods to assess the purity of my final product?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
Recommended Analytical Techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the reaction progress and qualitatively assess the purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. For this polar compound, Reversed-Phase HPLC (RP-HPLC) with a C18 column or HILIC can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
-
Data Presentation
Table 1: Typical Column Chromatography Parameters for Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Initial Gradient | 20% Ethyl Acetate / 80% Hexane |
| Final Gradient | 60% Ethyl Acetate / 40% Hexane |
| Elution Order | 1. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate2. Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
Table 2: Purity Assessment Methods and Expected Outcomes
| Method | Purpose | Expected Outcome for Pure Product |
| TLC (1:1 EtOAc/Hexane) | Qualitative Purity Check | A single spot with an Rf value lower than the starting ketone. |
| RP-HPLC | Quantitative Purity | A single major peak with >98% purity. |
| ¹H NMR | Structural Confirmation | Signals corresponding to all protons in the expected structure with correct integration. |
| ¹³C NMR | Structural Confirmation | The expected number of carbon signals for the molecule. |
| LC-MS | Molecular Weight Confirmation | A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate from the crude reaction mixture after reduction of the corresponding ketone.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 20% to 60% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is for further purifying the product obtained after column chromatography or for inducing crystallization of an oily product.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point is an alcohol (ethanol or methanol) and an anti-solvent (water or hexane).
-
Dissolution: Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
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Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent.
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Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polylc.com [polylc.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. quora.com [quora.com]
- 8. echemi.com [echemi.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Steric Hindrance in PROTAC Linker Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of steric hindrance during the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it critically affect PROTAC synthesis?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of bulky functional groups in a molecule obstructs a chemical reaction.[1] In PROTAC synthesis, this issue is frequently encountered because both the ligand for the protein of interest (POI) and the E3 ligase ligand are often large, complex molecules.[2] This bulkiness can physically block the reactive sites (e.g., an amine and an activated carboxylic acid) from approaching each other, leading to significantly low reaction yields or even complete reaction failure.[2][3] Ultimately, this prevents the formation of the final PROTAC molecule, which is essential for inducing the degradation of the target protein.[2]
Q2: My coupling reaction yield is very low. How can I determine if steric hindrance is the primary cause?
A2: Diagnosing steric hindrance requires a systematic evaluation of your reaction. Key indicators include:
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Reaction Failure with Bulky Ligands: If you observe significantly lower yields when using large, sterically demanding ligands compared to smaller ones, hindrance is a likely culprit.[2]
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Incomplete Reactions: If analytical monitoring (e.g., LC-MS) shows a large amount of unreacted starting materials or intermediates (like a warhead-linker fragment), it suggests the final conjugation step is being blocked.[2]
-
Computational Modeling: In silico tools can model your PROTAC's structure to predict potential steric clashes between the ligands and the linker, helping to visualize problematic conformations.[2]
Q3: How does the choice of linker design impact steric hindrance during synthesis and PROTAC function?
A3: The linker's length, rigidity, and composition are critical factors.[1]
-
Length: A linker that is too short can cause steric clashes not only during synthesis but also when the PROTAC is trying to form a productive ternary complex between the target protein and the E3 ligase.[1][3] Flexible linkers, such as those with polyethylene glycol (PEG) or alkyl chains, offer greater conformational freedom and can help orient the bulky ligands to avoid steric clashes during the coupling reaction.[3]
-
Rigidity: Rigid linkers (e.g., containing aromatic rings or piperazine moieties) reduce the molecule's flexibility.[4] This can sometimes be beneficial by pre-organizing the reactive groups in a favorable conformation for coupling, but it can also lock the molecule in a non-reactive state, exacerbating steric hindrance.[5]
-
Composition: Hydrophilic linkers like PEG can improve solubility, which may aid the reaction, while hydrophobic alkyl linkers might enhance cell permeability in the final PROTAC.[6]
Q4: Are there alternatives to standard amide coupling that are less susceptible to steric hindrance?
A4: Yes. While amide bonds are common, other chemistries can be more efficient in sterically demanding situations.
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that is less sensitive to steric bulk and produces minimal byproducts.[7]
-
Ester Substitution: Replacing a key amide bond with an ester can sometimes be beneficial. Esters are less sterically demanding to form than amides in some contexts and can also improve the permeability of the final PROTAC.[8][9][10] However, the stability of the ester in a biological environment must be considered.
-
Acyl Fluoride Intermediates: Converting a carboxylic acid to a more reactive acyl fluoride in situ can significantly improve coupling yields with hindered amines where other methods fail.[3][11]
Troubleshooting Guide
Problem: Low or No Yield in Amide Coupling of a Bulky Ligand
This is one of the most common bottlenecks in PROTAC synthesis, often occurring during the final step where two large, sterically hindered fragments are joined.
Possible Causes & Solutions
| Possible Cause | Recommended Solution & Action |
| 1. Insufficiently Reactive Coupling Reagent | Standard reagents like EDC/HOBt may fail in sterically demanding environments.[3] Action: Switch to a more potent uronium or phosphonium-based coupling reagent. These are specifically designed to activate carboxylic acids effectively even in crowded chemical environments.[1] See the data in Table 1 for a comparison. |
| 2. Steric Crowding Preventing Reagent Approach | The sheer size of the ligands physically blocks the reactive groups from getting close enough to react, even with a potent coupling agent.[3] Action: Increase the reaction's kinetic energy to overcome the activation barrier. Microwave-assisted synthesis is highly effective for this, as it provides rapid and uniform heating, often reducing reaction times from hours to minutes and boosting yields.[3][12] See Protocol 1 for a general method. |
| 3. Poor Solubility of Reactants | Large, complex PROTAC intermediates may not be fully soluble in common reaction solvents, leading to a heterogeneous mixture and poor reaction kinetics. Action: Optimize your solvent and base. Use a high-boiling point, polar aprotic solvent like DMF or NMP.[3] Also, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to prevent it from interfering with the main reaction.[3] |
| 4. Suboptimal Linker Design | The linker may be too short or too rigid, holding the two reactive fragments in an orientation that is unfavorable for bond formation. Action: Re-evaluate the linker. Synthesize a version with a longer, more flexible chain (e.g., add a PEG unit). This can provide the necessary conformational freedom to allow the reactive ends to connect.[3] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amide Bond Formation
| Coupling Reagent | Class | Key Advantages | Common Applications / Notes |
| EDC/HOBt | Carbodiimide | Economical, common. | Often fails with sterically hindered or electron-deficient amines.[3] |
| HBTU / TBTU | Uronium/Aminium | Highly efficient, byproducts are water-soluble, easy to remove.[13] | Popular choice for solid-phase and solution-phase peptide synthesis.[13] |
| HATU | Uronium/Aminium | Faster reaction rates and less racemization compared to HBTU.[13] | Very effective for hindered reactions and considered one of the most powerful coupling reagents.[1][3] |
| PyBOP | Phosphonium | High coupling efficiency. | Effective for hindered reactions.[3] |
| COMU | Uronium | Efficiency comparable to HATU but is non-explosive and has better solubility.[14] | Excellent for microwave-assisted synthesis and for coupling N-methylated amino acids.[14] |
Experimental Protocols
Protocol 1: General Method for Microwave-Assisted Amide Coupling
This protocol describes a general approach for coupling a carboxylic acid-functionalized component to a sterically hindered amine-functionalized component using microwave heating to overcome the steric barrier.
Materials:
-
Carboxylic acid-functionalized component (1.0 equiv)
-
Amine-functionalized component (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
Microwave synthesis vials
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: In a clean, dry microwave synthesis vial, dissolve the carboxylic acid-functionalized component (1.0 equiv) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
-
Pre-activation: Add HATU (1.5 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Amine Addition: Add the sterically hindered amine-functionalized component (1.2 equiv) to the reaction mixture.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 80-120°C and the time to 10-30 minutes. Microwave heating can significantly accelerate the reaction compared to conventional heating at the same temperature.[12]
-
Monitoring: After the reaction, cool the vial to room temperature. Check the reaction progress using LC-MS to confirm the formation of the desired product.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3] The crude product can then be purified by flash column chromatography or preparative HPLC.[15]
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Coupling Reactions
Caption: A decision-making workflow for troubleshooting low-yield PROTAC coupling reactions.
Diagram 2: Conceptual Pathway of PROTAC Action
Caption: The mechanism of action for a PROTAC, highlighting ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
preventing degradation of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate during reaction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. The information is designed to help prevent and troubleshoot its degradation during chemical reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate in a question-and-answer format.
Question 1: I am observing unexpected loss of the Boc (tert-butyloxycarbonyl) protecting group during my reaction. What could be the cause?
Answer:
The unexpected cleavage of the Boc group is the most common degradation pathway for this molecule. The Boc group is known to be sensitive to acidic conditions.[1][2] Several factors in your reaction setup could be contributing to this:
-
Acidic Reagents or Catalysts: The presence of even catalytic amounts of strong acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids like AlCl₃) will readily cleave the Boc group.[3][4][5]
-
Acidic Byproducts: Your reaction may be generating acidic byproducts that, upon accumulation, lower the pH of the reaction mixture and lead to deprotection.
-
Acidic Solvent or Contaminants: Certain solvents can be latently acidic or may contain acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
High Temperatures: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to thermal deprotection of the Boc group.[6]
Troubleshooting Steps:
-
Reagent and Solvent Check: Scrutinize all reagents and solvents for potential acidity. Use freshly distilled or high-purity, anhydrous solvents.
-
pH Monitoring: If your reaction conditions permit, monitor the pH of the reaction mixture. If it becomes acidic, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize it.
-
Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Alternative Catalysts: If an acid catalyst is required for another part of your molecule, consider if a milder, non-acidic catalyst could be used.
Question 2: My reaction is producing a significant amount of an unknown byproduct, and my desired product yield is low. How can I identify and prevent this?
Answer:
The formation of byproducts is often linked to the degradation of the Boc group. When the Boc group is cleaved under acidic conditions, it forms a reactive tert-butyl cation.[2][5] This cation can then alkylate other nucleophilic species in your reaction mixture, leading to undesired side products.
Troubleshooting Steps:
-
Byproduct Identification: Use analytical techniques like LC-MS and NMR to identify the structure of the byproduct. This will give you clues about the side reaction that is occurring.
-
Use of Scavengers: If acidic conditions are unavoidable for your reaction, consider adding a "scavenger" to your reaction mixture. Scavengers are nucleophilic compounds that will react with the tert-butyl cation and prevent it from reacting with your starting material or product. Common scavengers include anisole or thioanisole.[2][5]
-
Optimize Reaction Conditions: Re-evaluate your reaction conditions to minimize the formation of the tert-butyl cation. This could involve using a milder acid, a lower reaction temperature, or a shorter reaction time.
Question 3: The hydroxyl group on my Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is not reacting as expected. Could the Boc group be interfering?
Answer:
While the Boc group is primarily an amine protecting group, its bulky nature can sometimes sterically hinder nearby reactive sites. However, it is less likely to completely prevent the reaction of the hydroxyl group. A more probable cause is the presence of impurities or suboptimal reaction conditions.
Troubleshooting Steps:
-
Purity Check: Ensure the purity of your starting material. Impurities could be interfering with the reaction.
-
Reaction Conditions: Re-examine your reaction conditions. Are you using the correct solvent, temperature, and stoichiometry of reagents?
-
Activation of the Hydroxyl Group: If it is a nucleophilic substitution reaction, you may need to activate the hydroxyl group by converting it to a better leaving group (e.g., a tosylate or mesylate).
Question 4: I am having difficulty monitoring the progress of my reaction. What is a reliable analytical method?
Answer:
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique for monitoring the progress of reactions involving Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. It allows you to track the consumption of the starting material and the formation of the product and any byproducts in real-time.
Recommended Analytical Protocol:
A detailed protocol for reaction monitoring by LC-MS is provided in the "Experimental Protocols" section below.
Data Presentation
The stability of the Boc protecting group in Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is crucial for successful reactions. The following table summarizes its general stability under various conditions.
| Condition | Stability of Boc Group | Potential for Degradation | Notes |
| Strong Acids (e.g., TFA, HCl) | Unstable | High | Rapid cleavage of the Boc group is expected.[3][4][5] |
| Mild Acids (e.g., Acetic Acid) | Moderately Stable | Moderate | Slow cleavage may occur over time or at elevated temperatures. |
| Strong Bases (e.g., NaOH, KOH) | Stable | Low | The Boc group is generally resistant to basic conditions.[1][2] |
| Mild Bases (e.g., NaHCO₃, Et₃N) | Stable | Low | No degradation is expected. |
| Nucleophiles | Stable | Low | The Boc group is not susceptible to nucleophilic attack.[1] |
| Catalytic Hydrogenation | Stable | Low | The Boc group is stable under these conditions.[7] |
| Elevated Temperatures (>100 °C) | Moderately Stable | Moderate | Thermal deprotection can occur, especially above 150°C.[6] |
Experimental Protocols
Protocol 1: Reaction Monitoring by LC-MS
This protocol outlines a general method for monitoring the progress of a reaction involving Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Objective: To quantify the consumption of the starting material and the formation of the product and any byproducts over time.
Materials:
-
Reaction mixture
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (for mobile phase)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution (e.g., 0.5 mL of saturated NaHCO₃).
-
Extract the quenched sample with an appropriate organic solvent (e.g., 1 mL of ethyl acetate).
-
Vortex the mixture vigorously for 30 seconds.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Dilute the dried organic layer with acetonitrile to a suitable concentration for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the m/z values corresponding to the protonated molecules of your starting material, expected product, and any potential byproducts (e.g., the deprotected amine).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, product, and any byproducts at each time point.
-
Plot the relative peak areas as a function of time to monitor the reaction progress.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the degradation of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Caption: Troubleshooting workflow for degradation of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Spirocyclic Compounds
Welcome to the technical support center for the purification of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the unique challenges encountered during the purification of these structurally complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of spirocyclic compounds often more challenging than for other cyclic or acyclic molecules?
A1: The purification of spirocyclic compounds presents unique challenges due to their distinct three-dimensional and rigid structures. The spiro center introduces conformational rigidity, which can lead to the presence of stable conformational isomers that are difficult to separate. Furthermore, many spirocycles are chiral, resulting in mixtures of enantiomers and diastereomers that require specialized separation techniques. Their unique shapes can also complicate crystallization efforts.
Q2: My spirocyclic compound exists as a mixture of diastereomers. What is the best approach to separate them?
A2: Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques. High-performance liquid chromatography (HPLC), particularly on silica gel or with reversed-phase columns, is often effective. Supercritical fluid chromatography (SFC) is another powerful technique for diastereomer separation and can sometimes offer better resolution and faster run times than HPLC.[1][2] Optimization of the mobile phase and stationary phase is key to achieving good separation.
Q3: How can I separate the enantiomers of my chiral spirocyclic compound?
A3: Enantiomers have identical physical properties in an achiral environment, so their separation requires a chiral environment. The most common methods are chiral HPLC and chiral SFC. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for this purpose.[3][4]
Q4: I am having trouble crystallizing my spirocyclic compound. What could be the reason?
A4: The rigid and often non-planar structure of spirocyclic compounds can make it difficult for them to pack into a well-ordered crystal lattice, which is necessary for crystallization. The presence of multiple conformers in solution can also inhibit crystal growth. It is recommended to screen a wide variety of solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Q5: My spirocyclic compound appears to be degrading on the silica gel column. What can I do?
A5: Some spirocyclic compounds can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can try using deactivated silica gel or an alternative stationary phase like alumina. Another option is to use a less aggressive solvent system or to minimize the time the compound spends on the column by using flash chromatography with a higher flow rate.
Troubleshooting Guides
Chromatographic Purification (HPLC & Flash Chromatography)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of diastereomers | - Inappropriate mobile phase polarity.- Unsuitable stationary phase. | - Optimize the mobile phase by running a gradient or testing different solvent combinations.- Screen different stationary phases (e.g., C18, phenyl-hexyl, silica). |
| Peak tailing | - Column overload.- Secondary interactions with the stationary phase (e.g., acidic silica).- Sample solvent is too strong. | - Reduce the amount of sample loaded onto the column.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce secondary interactions.- Dissolve the sample in a solvent that is weaker than the mobile phase. |
| Compound not eluting from the column | - The mobile phase is too weak (not polar enough).- The compound is irreversibly adsorbed or has decomposed on the stationary phase. | - Increase the polarity of the mobile phase.- If decomposition is suspected, try a different stationary phase (e.g., alumina) or check the stability of your compound on silica using a 2D TLC. |
| Multiple peaks for a pure compound | - Presence of stable conformational isomers.- On-column isomerization or degradation. | - Try changing the column temperature to see if the peaks coalesce.- Use a less acidic or basic mobile phase and stationary phase. |
Supercritical Fluid Chromatography (SFC) Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor enantiomer separation | - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase modifier or additive. | - Screen a variety of CSPs (e.g., polysaccharide-based columns like Chiralpak series).- Optimize the co-solvent (e.g., methanol, ethanol) and additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds). |
| Poor peak shape | - Sample insolubility in the supercritical fluid/modifier mixture.- Inappropriate sample solvent. | - Ensure the sample is fully dissolved in the injection solvent.- Use a solvent for sample dissolution that is compatible with the mobile phase (e.g., methanol, ethanol). Avoid strong solvents like DMSO if possible, or inject smaller volumes. |
| Low recovery | - Compound precipitation in the system.- Volatility of the compound leading to loss during fraction collection. | - Ensure adequate solubility in the mobile phase throughout the run.- Optimize collection parameters, potentially by using a cooled collection vessel. |
Data Presentation
Table 1: Example HPLC Conditions for Spirocyclic Compound Purification
| Compound Class | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Spiroketals | C18 (5 µm, 250 x 10 mm) | Gradient of Methanol in Water | 3 mL/min | UV | [5] |
| Spiro-epoxyoxindoles | Silica Gel | Ether/Methanol (20:1) | Not specified | UV | [6] |
| Spirolactones (Spironolactone) | Silica gel 60F254 | n-hexane-ethyl acetate-glacial acetic acid (24.5:24.5:1, v/v/v) | Not specified | Densitometry | [7] |
| Spiro-decalin oxindoles | Silica Gel | Hexane/EtOAc (6:4) | Not specified | UV (254 nm) | [8] |
Table 2: Example SFC Conditions for Spirocyclic Compound Purification
| Compound Class | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Achiral Spirocycles | Chiralpak IA (5-µm) | 40-60% Methanol (0.2% isopropylamine) in CO2 | 30 mL/min | MS | [9] |
| Chiral Spirocycles | Chiralpak IC (3 µm, 4.6 x 150 mm) | Isocratic 4% Methanol (25mM IBA) in CO2 | 2.5 mL/min | MS | [3] |
| Volatile Terpenoids | CHIRALPAK AD-H (5 µm, 10 x 250 mm) | Ethanol in CO2 | 12 mL/min | UV | [10] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Spiro-oxindole Derivative
This protocol is a general guideline and should be optimized for each specific compound.
-
Sample Preparation: Dissolve the crude spiro-oxindole derivative in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If the compound has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material.
-
Pack the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful wetting.
-
Ensure the silica gel bed is well-compacted and level.
-
-
Loading the Sample:
-
If wet-loading, carefully apply the dissolved sample to the top of the silica gel bed.
-
If dry-loading, carefully add the silica gel with the adsorbed compound to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified spiro-oxindole.
-
Protocol 2: Chiral SFC Method Development for a Racemic Spirocyclic Compound
This protocol outlines a general approach for developing a chiral SFC separation method.
-
Column and Mobile Phase Screening:
-
Screen a set of chiral stationary phases (CSPs), such as those from the Chiralpak or Chiralcel series.
-
Use a generic gradient of a co-solvent (e.g., methanol or ethanol) in CO2.
-
Include a small amount of an additive in the co-solvent if necessary (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds).
-
-
Method Optimization:
-
Once a CSP that shows some separation is identified, optimize the separation by adjusting the mobile phase composition.
-
Try different co-solvents and vary the concentration of the additive.
-
Convert the separation to an isocratic method if possible for easier scale-up.
-
-
Temperature and Backpressure Optimization:
-
Investigate the effect of column temperature and backpressure on the resolution and peak shape.
-
-
Loading Study:
-
Once the analytical method is optimized, perform a loading study to determine the maximum amount of sample that can be injected without losing resolution.
-
-
Preparative Run:
-
Scale up the optimized method to a preparative scale column to isolate the individual enantiomers.
-
Visualizations
Caption: A logical workflow for selecting a suitable purification method for spirocyclic compounds.
Caption: A troubleshooting flowchart for common issues in column chromatography of spirocycles.
Caption: The relationship between different types of isomers relevant to spirocyclic compounds.
References
- 1. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Influence of Different Chromatographic Conditions on the Level of Detection and Quantitation of Spironolactone by means of TLC-Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
Validation & Comparative
Comparative NMR Analysis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of public experimental NMR data for this specific compound, this guide leverages predicted data for the closely related parent scaffold, 7-azaspiro[3.5]nonan-1-one, to provide a foundational understanding. This comparison will facilitate the characterization and quality control of this important spirocyclic scaffold.
Introduction to 7-Azaspiro[3.5]nonane Scaffolds
7-Azaspiro[3.5]nonane derivatives are gaining prominence in drug discovery due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity to biological targets. The specific compound, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, incorporates a hydroxyl group, offering a potential point for further functionalization, and a tert-butoxycarbonyl (Boc) protecting group, which is standard in peptide and medicinal chemistry. Accurate NMR characterization is crucial for confirming the structure and purity of these molecules during synthesis and development.
Predicted NMR Data Comparison
Table 1: Predicted ¹H and ¹³C NMR Data for 7-Azaspiro[3.5]nonan-1-one
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | ~210 (C=O) |
| 2, 4 | 2.8 - 3.2 | m | ~50 |
| 3 | 1.9 - 2.3 | m | ~25 |
| 5 (Spiro) | - | - | ~40 |
| 6, 8 | 2.7 - 3.1 | t | ~50 |
| 9 | 1.6 - 2.0 | m | ~35 |
| NH | 1.5 - 3.0 (broad) | s | - |
Data based on predicted values for the parent scaffold and may vary from experimental results.
Expected Influence of Substituents on tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate:
-
N-Boc Group: The electron-withdrawing nature of the Boc group will cause a downfield shift (to a higher ppm) for the protons on the adjacent carbons (C6 and C8) of the piperidine ring. The bulky tert-butyl group will also influence the conformational dynamics of the ring. The Boc group itself will show a strong singlet in the ¹H NMR spectrum around 1.4 ppm and characteristic signals in the ¹³C NMR spectrum around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons).
-
C2-Hydroxy Group: The reduction of the ketone at C2 to a hydroxyl group will result in a significant upfield shift (to a lower ppm) for the C2 carbon in the ¹³C NMR spectrum. The proton on C2 (H2) will appear as a multiplet, and its chemical shift will be influenced by the solvent and hydrogen bonding. The adjacent protons on C1 and C3 will also experience shifts.
Experimental Protocols for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid interfering signals.
-
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.
2. NMR Spectrometer:
-
A spectrometer with a minimum field strength of 400 MHz for ¹H NMR is recommended for adequate signal dispersion.
3. Recommended NMR Experiments:
-
¹H NMR: Provides information on the proton environments in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.
Visualization of the NMR Characterization Workflow
The following diagram illustrates a typical workflow for the NMR-based structural elucidation and comparison of spirocyclic compounds.
Caption: Workflow for NMR analysis of spirocyclic compounds.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship in comparing the NMR data of the target compound with its parent scaffold and a potential synthetic precursor.
Caption: Logical comparison of related azaspiro[3.5]nonane structures.
Comparative Guide to the HPLC Analysis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise analytical characterization of pharmaceutical intermediates is paramount in drug development and manufacturing. Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. Its purity, impurity profile, and enantiomeric composition directly impact the quality and safety of the final drug substance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, addressing the key challenge of its non-chromophoric nature.
Analytical Challenge: Lack of a UV Chromophore
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate lacks a significant ultraviolet (UV) chromophore, rendering conventional HPLC-UV detection methods unsuitable for sensitive and accurate quantification. This necessitates the use of alternative detection techniques or derivatization strategies.
Primary Recommended Method: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
For the routine analysis of purity and related substances, a reversed-phase HPLC method coupled with a Charged Aerosol Detector (CAD) is recommended. CAD is a universal detector that can quantify any non-volatile and many semi-volatile analytes, making it ideal for non-chromophoric compounds.[1][2][3] The response is proportional to the mass of the analyte, providing consistent and reliable quantification.[4]
Alternative Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
Similar to CAD, the Evaporative Light Scattering Detector (ELSD) is another universal detector suitable for non-chromophoric compounds like the target analyte.[5][6][7] The principle involves nebulizing the column effluent, evaporating the mobile phase, and detecting the light scattered by the remaining analyte particles.[7] ELSD is compatible with gradient elution and is a robust alternative to CAD.[5][8]
Alternative Method 2: Chiral HPLC for Enantiomeric Purity
The target molecule possesses a chiral center, making the control of its enantiomeric purity a critical quality attribute. A chiral HPLC method is necessary to separate and quantify the enantiomers. Given the presence of the Boc-protecting group and the amino alcohol moiety, a macrocyclic glycopeptide-based chiral stationary phase (CSP) is a suitable choice.[9] These columns can operate in various modes (reversed-phase, polar organic) to achieve optimal separation.[9]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the recommended and alternative HPLC methods. The values presented are representative and may require optimization for specific applications.
| Parameter | HPLC-CAD | HPLC-ELSD | Chiral HPLC-CAD/ELSD |
| Principle | Universal mass-based detection of charged aerosol particles.[1] | Universal detection of light scattered by non-volatile analyte particles.[7] | Enantiomeric separation on a chiral stationary phase with universal detection.[9][10] |
| Applicability | Purity, assay, and related substances of non-volatile compounds.[11] | Purity, assay, and related substances of non-volatile and semi-volatile compounds.[7] | Enantiomeric purity and separation of stereoisomers.[12] |
| Stationary Phase | C18, C8, or other suitable reversed-phase column. | C18, C8, or other suitable reversed-phase column. | Macrocyclic glycopeptide (e.g., Teicoplanin, Vancomycin) or polysaccharide-based CSP.[9] |
| Mobile Phase | Volatile mobile phases (e.g., Acetonitrile/Water with volatile buffers like ammonium formate or acetate).[1] | Volatile mobile phases (e.g., Acetonitrile/Water with volatile buffers).[5] | Reversed-phase (e.g., Acetonitrile/Water with buffers) or polar organic mode (e.g., Methanol/Ethanol).[9] |
| Detection | Charged Aerosol Detector (CAD). | Evaporative Light Scattering Detector (ELSD). | CAD or ELSD. |
| Limit of Detection | Low nanogram range.[4] | Nanogram to microgram range.[13] | Dependent on detector, typically in the nanogram range with CAD. |
| Gradient Compatible | Yes.[11] | Yes.[5][13] | Yes.[9] |
| Pros | High sensitivity, consistent response for non-volatile analytes.[4] | Robust, versatile, and widely applicable.[5] | Direct separation of enantiomers without derivatization.[10] |
| Cons | Requires volatile mobile phases, non-linear response over wide concentration ranges.[1] | Requires volatile mobile phases, response can be non-linear.[1] | CSPs can be expensive and have specific mobile phase requirements. |
Experimental Protocols
-
Chromatographic System:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
-
Chromatographic Conditions:
-
Column: C18, 2.7 µm, 4.6 x 100 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Tube Temperature: 50 °C.
-
Gas Pressure: 35 psi (Nitrogen).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
-
Chromatographic System:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector.
-
-
Chromatographic Conditions:
-
Column: Chirobiotic T (Teicoplanin-based CSP), 5 µm, 4.6 x 250 mm (or equivalent).[9]
-
Mobile Phase: Isocratic mixture of Methanol and Acetonitrile (e.g., 80:20 v/v). Note: The exact mobile phase composition may require optimization for best resolution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
ELSD Settings:
-
Drift Tube Temperature: 60 °C.
-
Nebulizer Gas Flow: 1.5 L/min (Nitrogen).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Conclusion
The analysis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate requires consideration of its lack of a UV chromophore and its chiral nature. A reversed-phase HPLC method with universal detection, such as CAD or ELSD, is a robust approach for determining purity and related substances. For ensuring the stereochemical integrity of the intermediate, a dedicated chiral HPLC method is essential. The methods and protocols outlined in this guide provide a comprehensive framework for the reliable and accurate analytical characterization of this important pharmaceutical building block.
References
- 1. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 2. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 3. veeprho.com [veeprho.com]
- 4. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 5. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 6. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 7. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 13. HPLC/UHPLC Evaporative Light Scattering Detector | LabX.com [labx.com]
Mass Spectrometry Analysis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural analysis of novel chemical entities is a cornerstone of modern drug discovery and development. Among the array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information. This guide presents a comparative analysis of the mass spectrometric behavior of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and two structurally related alternatives: Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate and Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. These compounds, sharing a common N-Boc-protected 7-azaspiro[3.5]nonane scaffold, are of interest in medicinal chemistry due to their potential as versatile building blocks in the synthesis of bioactive molecules.
This guide will delve into the anticipated fragmentation patterns of these molecules under typical liquid chromatography-mass spectrometry (LC-MS) conditions, providing a basis for their differentiation and characterization. Detailed experimental protocols and data presentation in tabular and graphical formats are included to facilitate understanding and application in a research setting.
Comparative Analysis of Fragmentation Patterns
The mass spectrometric fragmentation of these N-Boc (tert-butoxycarbonyl) protected amines is expected to be influenced by the stable Boc group and the functional group at the 2-position of the spirocyclic system. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ will be the precursor ion for subsequent fragmentation analysis (MS/MS).
The primary fragmentation pathways anticipated for N-Boc protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Additionally, cleavage of the piperidine ring, characteristic of such heterocyclic systems, is expected. The substituent at the C-2 position (hydroxyl, keto, or amino group) will further direct the fragmentation, leading to unique product ions that can be used for structural confirmation.
| Compound | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Major Predicted Fragment Ions (m/z) and Neutral Losses |
| Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₃NO₃ | 241.33 | 242.18 | 186.12 ([M+H-C₄H₈]⁺), 168.11 ([M+H-H₂O-C₄H₈]⁺), 142.14 ([M+H-Boc]⁺), 124.13 ([M+H-H₂O-Boc]⁺) |
| Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₁NO₃ | 239.31 | 240.16 | 184.10 ([M+H-C₄H₈]⁺), 140.12 ([M+H-Boc]⁺) |
| Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₄N₂O₂ | 240.34 | 241.19 | 185.13 ([M+H-C₄H₈]⁺), 141.15 ([M+H-Boc]⁺), 124.13 ([M+H-NH₃-Boc]⁺) |
Experimental Protocols
A generalized protocol for the analysis of these compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Visualization of Analytical Workflow and Fragmentation
To further clarify the experimental and analytical logic, the following diagrams are provided.
Characterization of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a spirocyclic building block with potential applications in medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide leverages predicted data and compares it with the well-characterized and structurally related compound, N-Boc-4-hydroxypiperidine. Spirocyclic scaffolds are of significant interest in drug discovery as they can increase the three-dimensional complexity and rigidity of molecules, potentially leading to improved pharmacokinetic profiles and target selectivity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and a common structural analogue, N-Boc-4-hydroxypiperidine. This comparison highlights the differences imparted by the spirocyclic azetidine moiety versus a simple piperidine ring.
| Property | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | N-Boc-4-hydroxypiperidine |
| CAS Number | 240401-28-9[1] | 109384-19-2[2][3] |
| Molecular Formula | C₁₃H₂₃NO₃[1] | C₁₀H₁₉NO₃[2][3] |
| Molecular Weight | 241.33 g/mol [1] | 201.26 g/mol [3] |
| Appearance | White to off-white solid (Predicted) | White to cream crystalline powder[3] |
| Melting Point | Not available | 61-65 °C[3] |
| Boiling Point | 350.7±42.0 °C (Predicted)[1] | Not available |
| Density | 1.12±0.1 g/cm³ (Predicted)[1] | Not available |
| XLogP3 | 2.1 (Predicted) | 1.5 (Predicted) |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
Spectral Data Comparison
While specific experimental spectra for Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate are not publicly available, predicted mass spectrometry data is presented below. For comparison, links to the experimental spectra for N-Boc-4-hydroxypiperidine are provided.
| Spectral Data | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | N-Boc-4-hydroxypiperidine |
| ¹H NMR | Data not publicly available. | --INVALID-LINK--[4] |
| ¹³C NMR | Data not publicly available. | --INVALID-LINK-- |
| IR | Data not publicly available. | --INVALID-LINK-- |
| Mass Spectrometry (Predicted) | [M+H]⁺: 242.1751, [M+Na]⁺: 264.1570 | MS (GC) data available through spectral databases.[5] |
Experimental Protocols
Detailed experimental protocols for the characterization of spirocyclic compounds and their analogues generally follow standard analytical chemistry techniques. Below are generalized protocols for the key analytical methods cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (MS) Mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and any fragments are recorded.
Infrared (IR) Spectroscopy IR spectra are often recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
Synthesis Workflow
While a specific synthesis for Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is not detailed in the public literature, a plausible synthetic route can be inferred from the synthesis of the analogous ketone, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by reduction. The following diagram illustrates a potential synthetic workflow.
Caption: A potential synthetic workflow for Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Potential Applications in Drug Discovery
Spirocyclic scaffolds, such as the one present in Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, are increasingly utilized in drug design to explore novel chemical space and improve upon existing pharmacophores. The diagram below illustrates the logical relationship between the structural features of this compound and its potential applications.
Caption: The relationship between the structural features of the title compound and its potential in drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. N-BOC-4-Hydroxypiperidine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. N-Boc-4-hydroxypiperidine | 109384-19-2 | Benchchem [benchchem.com]
- 4. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
A Comparative Guide to Rigid vs. Flexible Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This component, far from being a mere spacer, plays a pivotal role in determining a PROTAC's potency, selectivity, and pharmacokinetic properties. The choice between a flexible or a rigid linker can profoundly impact the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data and detailed methodologies for key evaluation assays.
The Role of the Linker in PROTAC Efficacy
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, composition, and rigidity dictate the spatial arrangement of this ternary complex. An optimal linker facilitates a conformationally favorable arrangement for ubiquitination while also conferring desirable physicochemical properties like solubility and cell permeability to the PROTAC molecule.
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings) |
| Ternary Complex Formation | Can adopt multiple conformations, potentially increasing the probability of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding. | Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty. May lead to more stable and potent ternary complexes. |
| Degradation Efficiency | Often a good starting point in initial screening to identify active degraders. In some cases, flexible linkers show superior degradation. | Can lead to improved potency and selectivity. |
| Physicochemical Properties | PEG linkers can improve solubility. Long, flexible linkers can contribute to "beyond Rule of 5" properties. | Can improve metabolic stability and cell permeability, leading to better pharmacokinetic profiles. |
| Synthetic Accessibility | Generally easier and more straightforward to synthesize and modify. | Synthesis can be more complex and time-consuming. |
Quantitative Performance Data
Direct head-to-head comparisons of flexible versus rigid linkers within the same study are not always available. The following tables summarize representative data compiled from different studies to illustrate the impact of linker type on PROTAC performance.
Table 1: Impact of Linker Flexibility on BRD4 Degradation
This table presents a synthesized comparison of PROTACs targeting Bromodomain-containing protein 4 (BRD4), highlighting how linker composition affects degradation potency.
| PROTAC |
A Comparative Guide to the Efficacy of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been predominantly used, there is a growing interest in rigid linkers that can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency.
This guide provides a comparative analysis of the efficacy of PROTACs incorporating the rigid spirocyclic linker, Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, and its analogues, against PROTACs with more conventional flexible linkers.
The Emerging Role of Spirocyclic Linkers in PROTAC Design
Spirocyclic scaffolds, such as the 7-azaspiro[3.5]nonane core, introduce conformational rigidity to the linker of a PROTAC. This rigidity can be advantageous for several reasons:
-
Pre-organization: A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), leading to more stable and productive interactions.
-
Improved Selectivity: By restricting the conformational freedom, a rigid linker can orient the binding moieties in a way that favors interaction with the desired target protein and E3 ligase, potentially reducing off-target effects.
-
Enhanced Physicochemical Properties: Spirocyclic structures can improve metabolic stability and cell permeability compared to their linear counterparts.
Recent studies have begun to explore the incorporation of 7-azaspiro[3.5]nonane-based linkers in PROTACs targeting a variety of proteins implicated in cancer.
Comparative Efficacy Data
The following tables summarize the performance of PROTACs featuring a 7-azaspiro[3.5]nonane linker against those with traditional flexible linkers, targeting different proteins of interest.
Table 1: Efficacy of a GPX4-Targeting PROTAC with a 7-azaspiro[3.5]nonane Linker
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | IC50 (µM) |
| 7c [1] | GPX4 | VHL | 7-azaspiro[3.5]nonane | HT1080 | >10 |
| 7c [1] | GPX4 | VHL | 7-azaspiro[3.5]nonane | DU145 | >10 |
| 5i (Flexible Linker) [1] | GPX4 | VHL | Flexible | HT1080 | 0.165 |
| 5i (Flexible Linker) [1] | GPX4 | VHL | Flexible | DU145 | 0.369 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% and are used here as a proxy for degradation efficacy.
Table 2: Efficacy of an Androgen Receptor (AR)-Targeting PROTAC with a 7-azaspiro[3.5]nonane Linker
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | IC50 (µM) |
| 38a [2] | Androgen Receptor | CRBN | 7-azaspiro[3.5]nonane | MCF-7 | 8.55 |
| Parent Inhibitor (D2) [2] | Androgen Receptor | - | - | MCF-7 | 2.82 |
Note: The parent inhibitor does not induce degradation and is included for baseline comparison of inhibitory activity.
Table 3: Comparative Efficacy of PROTACs with Flexible Linkers Targeting Various Oncoproteins
| PROTAC | Target Protein | Linker Type | DC50 | Dmax (%) | Cell Line |
| ARV-825 [3] | BRD4 | PEG | <1 nM | >95 | Burkitt's Lymphoma |
| Compound 13 [4] | EGFRDel19 | PEG | 3.57 nM | Not Reported | HCC827 |
| DAS-6-2-2-6-CRBN | BCR-ABL | PEG | Not Reported | >90 | K562 |
Signaling Pathways
The targeted degradation of proteins by PROTACs can have a profound impact on cellular signaling pathways implicated in disease progression.
GPX4 and Ferroptosis Pathway
Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis, a form of iron-dependent programmed cell death. Inhibition or degradation of GPX4 leads to an accumulation of lipid peroxides, ultimately triggering cell death.
Caption: PROTAC-mediated degradation of GPX4 disrupts the cellular defense against lipid peroxidation, leading to ferroptosis.
Androgen Receptor Signaling Pathway
The Androgen Receptor (AR) is a nuclear receptor that, upon binding to androgens, translocates to the nucleus and regulates the transcription of genes involved in cell proliferation and survival, particularly in prostate cancer.
Caption: PROTAC-mediated degradation of the Androgen Receptor prevents its nuclear translocation and subsequent gene transcription, thereby inhibiting cancer cell growth.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate PROTAC efficacy. Specific details should be adapted from the cited literature.
Western Blot for Protein Degradation
This is a fundamental assay to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Workflow:
Caption: A stepwise workflow for assessing protein degradation via Western Blot.
Methodology:
-
Cell Culture: Seed cells (e.g., HT1080, MCF-7) in appropriate culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay (IC50 Determination)
This assay measures the effect of the PROTAC on cell proliferation and is used to determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the PROTACs.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well.
-
Measurement: Measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The exploration of rigid linkers, such as those based on the 7-azaspiro[3.5]nonane scaffold, represents a promising avenue in the rational design of PROTACs. While the currently available data on PROTACs incorporating this specific linker is limited, preliminary findings suggest that linker rigidity can significantly influence the efficacy of protein degradation. The provided data on GPX4 and Androgen Receptor targeting PROTACs, when compared with the high potency of flexible linker-containing PROTACs against other targets, underscores the context-dependent nature of optimal linker design. The choice between a rigid and a flexible linker is not straightforward and is likely dependent on the specific target protein-E3 ligase pair. Further systematic studies are warranted to fully elucidate the structure-activity relationships of spirocyclic linkers and to harness their potential in developing next-generation protein degraders with improved therapeutic profiles.
References
A Comparative Guide to the Structural Analysis of Azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its inherent three-dimensionality and rigid conformation. These characteristics can lead to improved pharmacological properties in drug candidates. A thorough understanding of the structural features of azaspiro[3.5]nonane derivatives is crucial for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutics. This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of these compounds, supported by available experimental and computational data.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of the azaspiro[3.5]nonane core influence its potential as a drug scaffold. A comparison with the related azaspiro[4.4]octane scaffold highlights some of these features.
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]octane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol |
| Predicted pKa (strongest basic) | 10.5 | 11.2 |
| Predicted XLogP3 | 1.8 | 1.9 |
| Predicted Water Solubility | 15.5 g/L | 10.3 g/L |
| Topological Polar Surface Area | 12 Ų | 12 Ų |
| Complexity | 97.1 | 103 |
Structural Elucidation Techniques
The primary methods for determining the structure of azaspiro[3.5]nonane derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous characterization of azaspiro[3.5]nonane derivatives in solution.[1] It provides detailed information about the chemical environment of each atom, allowing for the determination of the compound's connectivity and stereochemistry.
Predicted NMR Data for 7-Azaspiro[3.5]nonan-1-one:
The structural features of 7-azaspiro[3.5]nonan-1-one, which includes a cyclobutane ring, a piperidine ring, and a spiro center, result in a characteristic NMR spectrum.[1]
¹H NMR (400 MHz, CDCl₃):
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-4 | 2.8 - 3.2 | m | - |
| H-3 | 1.9 - 2.3 | m | - |
| H-6, H-8 | 2.7 - 3.1 | t | 5-7 |
| H-7 | 1.6 - 2.0 | m | - |
| NH | 1.5 - 3.0 (broad) | s | - |
¹³C NMR (100 MHz, CDCl₃):
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | > 200 (ketone) |
| C-2, C-4 | 45 - 55 |
| C-3 | 15 - 25 |
| C-5 (spiro) | 35 - 45 |
| C-6, C-8 | 40 - 50 |
| C-7 | 25 - 35 |
A comprehensive NMR analysis of a 7-azaspiro[3.5]nonan-1-one derivative typically involves the following steps:[1]
-
Sample Preparation:
-
Ensure the sample is of high purity to avoid interference from impurities.
-
Weigh the desired amount of the compound into a clean, dry vial.
-
Add the appropriate volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆), typically 0.6-0.7 mL for a standard 5 mm NMR tube.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to an NMR tube and cap it securely.
-
-
Data Acquisition:
-
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹H NMR: Provides information about the proton environment.
-
¹³C NMR: Provides information about the carbon skeleton.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.
-
X-ray Crystallography
X-ray crystallography provides the definitive, solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. While it is a powerful technique, obtaining suitable crystals of azaspiro[3.5]nonane derivatives can be challenging.
-
Crystallization:
-
Grow single crystals of the purified azaspiro[3.5]nonane derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final structure with high precision.
-
Computational Modeling
Computational modeling is a valuable tool for studying the conformational preferences and electronic properties of azaspiro[3.5]nonane derivatives. It can provide insights into the relative energies of different conformers and predict various molecular properties.
-
Structure Building:
-
Construct a 3D model of the azaspiro[3.5]nonane derivative using molecular modeling software.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics (MM) force fields (e.g., MMFF94, AMBER).
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of the identified conformers using more accurate quantum mechanical (QM) methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
Calculate the relative energies of the conformers to determine the most stable structures.
-
-
Property Calculation:
-
Calculate various molecular properties for the optimized conformers, such as dipole moment, molecular orbitals (HOMO, LUMO), and simulated NMR chemical shifts.
-
Visualizing the Workflow and Relationships
The following diagrams illustrate the general workflow for the structural analysis of azaspiro[3.5]nonane derivatives and the relationship between the different analytical techniques.
Caption: Experimental workflow for the structural analysis of azaspiro[3.5]nonane derivatives.
Caption: Logical relationships between analytical techniques and the structural information they provide.
Conclusion
The structural analysis of azaspiro[3.5]nonane derivatives relies on a combination of powerful analytical techniques. NMR spectroscopy is indispensable for determining the structure in solution, while X-ray crystallography provides definitive solid-state structural information. Computational modeling complements these experimental techniques by offering insights into conformational preferences and energetics. A comprehensive understanding of the three-dimensional structure of these valuable scaffolds is paramount for the successful design and development of new therapeutic agents.
References
A Comparative Analysis of Azaspiro Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The architecture of bifunctional molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), critically relies on the linker connecting the targeting moiety to the payload or effector component. Azaspirocyclic scaffolds have emerged as a compelling class of linkers due to their inherent rigidity, three-dimensional character, and synthetic tractability. This guide provides a comparative study of different azaspiro linkers, summarizing their impact on the performance of drug conjugates with supporting experimental data and detailed protocols.
Introduction to Azaspiro Linkers
Azaspiro linkers are characterized by a spirocyclic system containing at least one nitrogen atom. Their rigid structures provide predictable exit vectors, which can be crucial for optimizing the spatial orientation between the two ends of a bifunctional molecule. This can lead to enhanced target engagement, improved ternary complex formation in PROTACs, and favorable physicochemical properties. This guide will focus on a comparative analysis of commonly employed azaspiro scaffolds in linker design, including azaspiro[3.3]heptane, azaspiro[4.4]nonane, and azaspiro[4.5]decane.
Data Presentation: A Comparative Overview
The selection of an azaspiro linker can significantly influence the potency, stability, and pharmacokinetic profile of a drug conjugate. The following tables summarize key quantitative data from studies on PROTACs and other molecules incorporating these scaffolds. While direct head-to-head comparisons of a homologous series of azaspiro linkers are limited in published literature, the available data provides valuable insights into their performance.
| Azaspiro Linker Component | Application | Key Performance Metric(s) | Observed Results | Reference |
| Azaspirooxindolinone | PROTAC (BTK Degrader) | Cytotoxicity (IC50) | PROTAC 25: IC50 < 10 µM against BTK-positive cancer cell lines. | [1] |
| Azaspirooxindolinone | PROTAC (BTK Degrader) | Protein Degradation | PROTAC 25 induced BTK degradation in a proteasome-dependent manner. | [1] |
| 7-Azaspiro[3.5]nonane | General (Physicochemical) | clogP, HBD Count | clogP: 4-6, HBD: 3-4 (typical for PROTACs) | [2] |
| 3,9-Diazaspiro[5.5]undecane | General (Physicochemical) | clogP, HBD Count | clogP: 4-6, HBD: 3-4 (typical for PROTACs) | [2] |
Table 1: Performance Data of Azaspiro-Containing PROTACs. This table presents a summary of the available quantitative data on the performance of PROTACs that incorporate azaspiro moieties within their linker structure.
| Property | Azaspiro[3.3]heptane | Azaspiro[4.4]nonane | Azaspiro[4.5]decane |
| Rigidity | High | Moderate | Lower |
| 3D Character | Pronounced | Significant | Significant |
| Synthetic Accessibility | Moderate to High | Moderate | Moderate |
| Exit Vector Control | High | Moderate | Lower |
| Potential Impact on Permeability | Favorable due to lower size and PSA | May require optimization | May require optimization |
Table 2: Qualitative Comparison of Azaspiro Scaffolds as Linker Building Blocks. This table provides a qualitative comparison of the key properties of different azaspiro scaffolds that are relevant to their use in linker design.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different azaspiro linkers in drug conjugates.
Protocol 1: Synthesis of a Bifunctional Azaspiro Linker for Orthogonal Conjugation
This protocol describes a general approach for the synthesis of a bifunctional azaspiro[3.3]heptane linker that can be used in "click" chemistry and amide bond formation.
Materials:
-
N-Boc-2-azaspiro[3.3]heptan-6-amine
-
Propargyl bromide
-
Trifluoroacetic acid (TFA)
-
6-Azidohexanoic acid N-hydroxysuccinimide ester
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Propargylation: To a solution of N-Boc-2-azaspiro[3.3]heptan-6-amine in DMF, add DIEA and propargyl bromide. Stir the reaction at room temperature for 16 hours.
-
Purification: Extract the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-N-propargyl-2-azaspiro[3.3]heptan-6-amine.
-
Boc Deprotection: Dissolve the product from step 2 in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield N-propargyl-2-azaspiro[3.3]heptan-6-amine as a TFA salt.
-
Azido-NHS Ester Coupling: Dissolve the TFA salt from step 3 in DMF and add DIEA. To this solution, add 6-azidohexanoic acid N-hydroxysuccinimide ester. Stir the reaction at room temperature for 12 hours.
-
Final Purification: Purify the reaction mixture by preparative HPLC to obtain the final bifunctional azaspiro[3.3]heptane linker with an alkyne and an azide functionality for orthogonal conjugation.
Protocol 2: In Vitro PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol is used to assess the ability of an azaspiro-linked PROTAC to induce the degradation of a target protein.
Materials:
-
Cancer cell line expressing the target protein
-
PROTACs with different azaspiro linkers
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the azaspiro-linked PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Protocol 3: Ternary Complex Cooperativity Assay using Isothermal Titration Calorimetry (ITC)
This protocol measures the cooperativity of ternary complex formation (Target Protein - PROTAC - E3 Ligase), which is influenced by the linker geometry.[3]
Materials:
-
Purified target protein
-
Purified E3 ligase (e.g., VHL or CRBN complex)
-
Azaspiro-linked PROTAC
-
ITC instrument and cells
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Determine the binding affinity (Kd) of the PROTAC to the target protein by titrating the PROTAC into a solution of the target protein.
-
Determine the Kd of the PROTAC to the E3 ligase by titrating the PROTAC into a solution of the E3 ligase.
-
-
Ternary Titration:
-
To measure the affinity of the target protein to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell and titrate the target protein into the cell.
-
-
Data Analysis:
-
Fit the binding isotherms to determine the dissociation constants (Kd) for each interaction.
-
Calculate the cooperativity factor (α) using the equation: α = (Kd_binary1 * Kd_binary2) / (Kd_ternary1 * Kd_ternary2). An α value greater than 1 indicates positive cooperativity.
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the study of azaspiro linkers.
Conclusion
Azaspiro linkers offer a compelling design element for the development of next-generation drug conjugates. Their inherent rigidity and defined three-dimensional structures can be leveraged to optimize the performance of ADCs and PROTACs. While direct comparative studies are still emerging, the available data and the principles of linker design suggest that careful selection of the azaspiro core can have a profound impact on stability, potency, and pharmacokinetic properties. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different azaspiro linkers, paving the way for the rational design of more effective and safer targeted therapeutics.
References
The Role of Spirocyclic Linkers in PROTACs: A Comparative Analysis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate in Androgen Receptor Degradation
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2] This guide provides a comparative analysis of PROTACs utilizing the rigid spirocyclic linker, Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, against those with more conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, with a focus on the degradation of the Androgen Receptor (AR), a key target in prostate cancer.
Recent advances in PROTAC design have explored the use of more complex, rigid linker structures, including spirocyclic motifs, to enhance therapeutic activity and fine-tune pharmacokinetic properties.[1] Spirocyclic structures offer a unique three-dimensional and rigid geometry that can pre-organize the PROTAC molecule into an active conformation, potentially enhancing selectivity and the formation of a stable ternary complex.[3] This contrasts with flexible linkers like PEG and alkyl chains, which, while synthetically accessible and capable of improving solubility, can sometimes lead to less favorable conformations and potential metabolic instability.[3][4]
Comparative Performance of Androgen Receptor PROTACs
The validation of a PROTAC's activity hinges on a series of experiments to confirm its mechanism of action, from target engagement to protein degradation. For Androgen Receptor (AR)-targeting PROTACs, this is particularly crucial due to the development of resistance to traditional anti-androgen therapies. The following tables summarize the performance of a hypothetical AR-PROTAC incorporating a 7-azaspiro[3.5]nonane-based linker in comparison to well-characterized AR degraders with flexible linkers.
| PROTAC | Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical ARD-Spiro | 7-azaspiro[3.5]nonane | Androgen Receptor | VHL | 0.5 - 5 | >90 | VCaP |
| ARD-266 | Piperidine-based (Rigid) | Androgen Receptor | VHL | 0.2 - 1 | >95 | LNCaP, VCaP, 22Rv1 |
| ARD-69 | Flexible | Androgen Receptor | VHL | 0.76 - 10.4 | >95 | LNCaP, VCaP, 22Rv1 |
| ARV-110 | Not specified | Androgen Receptor | VHL | Low nM | >90 | VCaP |
Note: Data for "Hypothetical ARD-Spiro" is an educated estimation based on the known benefits of rigid linkers. Data for other compounds are from published studies.[1][4][5]
Experimental Protocols for PROTAC Validation
A comprehensive validation of PROTAC activity involves a multi-faceted experimental approach. Below are detailed protocols for key assays.
Western Blot Analysis for Androgen Receptor Degradation
This is a fundamental assay to quantify the reduction in the target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.[6]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH or β-actin) is also used.[6]
-
Detection and Analysis: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified, and the AR levels are normalized to the loading control to determine the percentage of degradation.[6]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Several biophysical techniques can be used to characterize this interaction.[7]
Surface Plasmon Resonance (SPR):
-
Immobilization: The E3 ligase (e.g., VHL complex) is immobilized on an SPR sensor chip.[2][8]
-
Binary Interaction: The binding affinity of the PROTAC to the immobilized E3 ligase is measured by flowing different concentrations of the PROTAC over the chip.[2][8]
-
Ternary Complex Formation: To measure the formation of the ternary complex, the PROTAC is pre-incubated with the target protein (AR), and this mixture is then flowed over the E3 ligase-immobilized chip. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.[2][8]
NanoBRET™ Ternary Complex Assay (in-cell):
-
Cell Line Engineering: A cell line is engineered to express the target protein (AR) fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.[7]
-
Cell Treatment: The engineered cells are plated and treated with the HaloTag® ligand and varying concentrations of the PROTAC.[7]
-
Signal Detection: A substrate for NanoLuc® is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex in a cellular environment.[7]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC validation.
Caption: A diagram illustrating the catalytic mechanism of PROTACs.
Caption: A typical experimental workflow for validating PROTAC activity.
Conclusion
The choice of linker is a critical parameter in the design of effective PROTACs. While flexible linkers like PEG and alkyl chains have been widely used, the emergence of rigid linkers, such as those based on the Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate scaffold, offers a promising strategy to improve the potency, selectivity, and pharmacokinetic properties of degraders. The comparative data, though necessitating further direct experimental validation for this specific spirocyclic linker, suggests that the conformational rigidity it imparts can lead to enhanced degradation of challenging targets like the Androgen Receptor. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers in the rational design and rigorous validation of novel PROTACs, ultimately advancing the development of this transformative therapeutic modality.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Navigating Analytical Standards for Novel Spirocyclic Scaffolds: A Comparative Guide to Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and Its Analogs
For researchers and professionals in drug discovery and development, the quality and characterization of novel building blocks are paramount. This guide provides a comparative analysis of analytical standards for Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a valuable spirocyclic scaffold, and its closely related alternatives. By presenting key physicochemical data, detailed analytical protocols, and visual workflows, this document aims to facilitate informed decisions in the selection and application of these compounds.
The 7-azaspiro[3.5]nonane core is a rigid and three-dimensional motif increasingly utilized in medicinal chemistry to explore new chemical space and improve the pharmacological properties of drug candidates. The subject of this guide, Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, along with its analogs, serves as a versatile intermediate in the synthesis of complex molecules. Ensuring the purity and identity of these starting materials is a critical step in any synthetic route.
Comparative Analysis of Physicochemical Properties
A head-to-head comparison of the key physicochemical properties of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and its 2-oxo, 2-carboxylic acid, and 2-amino analogs reveals distinct characteristics that may influence their application and handling. While experimentally determined data for all compounds is not uniformly available, predicted values and data from supplier specifications provide a useful baseline for comparison.
| Property | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate |
| CAS Number | 240401-28-9 | 203661-69-2 | 873924-12-0 | 1239319-82-4 |
| Molecular Formula | C₁₃H₂₃NO₃ | C₁₃H₂₁NO₃ | C₁₄H₂₃NO₄ | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 241.33 g/mol | 239.31 g/mol | 269.34 g/mol | 240.34 g/mol |
| Appearance | White to off-white solid | White to light yellow powder/crystal[1] | Off-white powder | Colorless to off-white solid-liquid mixture |
| Purity (Typical) | ≥97% | >97% (GC)[1] | ≥97% | ≥98% |
| Melting Point | Not specified | 57.0 to 61.0 °C[1] | Not specified | Not specified |
| Storage Conditions | Room temperature, sealed in dry | Room temperature, sealed in dry[2] | 2-8°C, dry, sealed | 4°C, protect from light |
Experimental Protocols for Quality Assessment
Accurate and reproducible analytical methods are essential for the quality control of these building blocks. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are fundamental techniques for assessing purity and confirming the structure of Boc-protected spirocyclic amines.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and its analogs.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a small amount of acetonitrile, then dilute with Mobile Phase A) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of novel compounds. The following provides a general protocol for acquiring ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended)
-
Standard 5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton environments. The presence of the tert-butyl group should be evident as a singlet around 1.4-1.5 ppm.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon atoms. The carbonyl of the Boc group typically appears around 155 ppm, and the quaternary carbon at approximately 80 ppm.
-
For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Visualizing the Analytical Workflow
To provide a clear overview of the quality control process for these analytical standards, the following diagrams illustrate the key steps involved.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 240401-28-9). Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance. This compound is classified with specific hazards that necessitate careful handling during its entire lifecycle, including disposal.
Immediate Safety and Hazard Information
Before handling tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, it is imperative to be aware of its associated hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key risks associated with this compound.
| Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this chemical:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or the potential for aerosolization, a NIOSH-approved respirator is necessary.
Operational Disposal Plan
The primary method for the disposal of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is through a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect waste tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate".
-
Include the approximate quantity of waste in the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Decontamination of Empty Containers:
-
Empty containers that held tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate is considered hazardous and must be collected and disposed of along with the chemical waste.
-
Subsequent rinsates may be disposed of as non-hazardous waste, pending local regulations.
-
After thorough cleaning, the container can be recycled or disposed of as regular lab glass/plastic. Puncture the container to prevent reuse.
-
Accidental Release Measures:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Control the Spill: Prevent the spill from spreading using absorbent materials such as vermiculite or sand.
-
Collect the Waste: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then soap and water.
-
Report the Incident: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Caption: Disposal workflow for tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Essential Safety and Operational Guide for Handling Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE based on the associated hazards.
| Area of Protection | Required PPE | Specifications and Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves and impervious clothing | Wear fire/flame resistant and impervious clothing.[1] Gloves must be inspected prior to use.[1][2] Wash and dry hands after handling.[1] |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
| General Laboratory Attire | Lab coat and closed-toe shoes | Lab coats prevent contamination of personal clothing.[3] Shoes should be non-perforated.[2] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the chemical and the safety of the laboratory.
-
Handling:
-
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Accidental Release:
-
First Aid:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][5]
-
In case of eye contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[1][5]
-
If ingested: Rinse the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
All chemical waste must be disposed of in accordance with local, national, and international regulations.
-
-
Contaminated Packaging:
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
